Piptamine
描述
Structure
2D Structure
属性
分子式 |
C23H41N |
|---|---|
分子量 |
331.6 g/mol |
IUPAC 名称 |
N-benzyl-N-methylpentadecan-1-amine |
InChI |
InChI=1S/C23H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2)22-23-19-16-15-17-20-23/h15-17,19-20H,3-14,18,21-22H2,1-2H3 |
InChI 键 |
YMMNFUJNCOWQRX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCN(C)CC1=CC=CC=C1 |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Piptamine from Fomitopsis betulina: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of piptamine, an antimicrobial compound derived from the medicinal mushroom Fomitopsis betulina (previously Piptoporus betulinus). This compound, identified as N-benzyl-N-methylpentadecan-1-amine, has demonstrated notable activity against Gram-positive bacteria and some yeasts. This document details the experimental protocols for the submerged cultivation of the source organism, extraction and purification of the active compound, and methods for its structural elucidation. Quantitative data are presented in tabular format for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
The birch polypore mushroom, Fomitopsis betulina, has a long history in traditional medicine, valued for its purported antimicrobial and anti-inflammatory properties.[1] Modern scientific investigation into its chemical constituents has led to the identification of numerous bioactive compounds. Among these is this compound, a novel tertiary amine with significant antimicrobial activity, first reported by Schlegel et al. in 2000.[2][3][4][5] this compound was isolated from a submerged culture of the Fomitopsis betulina strain Lu 9-1. This guide provides a detailed account of the methodologies employed in its discovery and isolation.
Data Presentation
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₁N | |
| Molecular Weight (HRESI-MS, [M+H]⁺) | m/z 332.3307 (observed), 332.3298 (calculated) | |
| Physical State | Waxy solid | |
| TLC Rf | 0.1 (CHCl₃/MeOH; 9:1 v/v on silica gel) |
Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been evaluated against a range of microorganisms. The minimum inhibitory concentration (MIC) values are summarized below.
| Test Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus SG 511 | 0.78 | |
| Enterococcus faecalis 1528 | 1.56 | |
| Gram-positive bacteria (general) | 0.78 - 12.5 | |
| Candida albicans | 6.25 |
Experimental Protocols
The following protocols are based on the original discovery and isolation of this compound, supplemented with standard laboratory practices for clarity and reproducibility.
Fungal Strain and Cultivation
The producing organism is Fomitopsis betulina strain Lu 9-1, isolated from a forested area near Neustadt/Orla (Thuringia, Germany) and maintained in the strain collection of the Hans-Knöll-Institute of Natural Products, Jena, Germany.
Seed Culture Medium Composition:
| Component | Concentration |
| Glucose | 1% |
| Malt Extract | 2% |
| Soya Bean Meal | 0.5% |
| Yeast Extract | 0.1% |
| KH₂PO₄ | 0.1% |
| MgSO₄·7H₂O | 0.05% |
| ZnSO₄·7H₂O | 0.0008% |
| CaCO₃ | 0.1% |
| pH | 5.0 - 5.3 (before sterilization) |
Fermentation Protocol:
-
Aseptically inoculate 100 mL of the seed medium in 500 mL Erlenmeyer flasks with a malt agar slant culture of Fomitopsis betulina Lu 9-1.
-
Incubate the seed culture at 23°C on a rotary shaker at 110 rpm for 21 days.
-
Use the seed culture to inoculate a larger production volume (e.g., 10 liters) of a suitable production medium (details not specified in the original publication, but a similar medium to the seed culture can be inferred).
-
Maintain the production culture under the same temperature and agitation conditions for a period sufficient for this compound production, which can be monitored by antimicrobial assays of the culture broth.
Extraction and Isolation of this compound
The following workflow outlines the extraction and purification of this compound from the fermentation broth.
Detailed Protocol:
-
Extract a 10-liter portion of the fermentation broth twice with 3-liter portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain an oily residue.
-
Subject the oily residue to column chromatography on Sephadex LH-20 using methanol as the mobile phase.
-
Monitor the fractions for antibacterial activity using an agar diffusion assay with Bacillus subtilis ATCC 6633 as the test organism.
-
Pool the active fractions and evaporate to dryness.
-
Achieve final purification by column chromatography on silica gel 60 (0.063-0.1 mm). Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform, followed by mixtures of chloroform/methanol (9:1, 8:2, and 7:3 v/v).
-
Collect the bioactive fractions, identified by TLC and bioassay, and evaporate the solvent to yield approximately 35 mg of this compound as a waxy solid.
Structure Elucidation
The structure of this compound was determined primarily through mass spectrometry.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS):
-
Instrument: Finnigan MAT 95 XL
-
Result: The molecular weight was determined to be m/z 332.3307 for the [M+H]⁺ ion, which corresponds to the chemical formula C₂₃H₄₁N (calculated m/z 332.3298).
Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS):
-
Instrument: ESI-triple quadrupole instrument (Quattro, VG Biotech)
-
Method: The parent ion at m/z 332.3307 was subjected to CID.
-
Result: The fragmentation pattern revealed diagnostic daughter ions, which were instrumental in deducing the structure of this compound as N-benzyl-N-methylpentadecan-1-amine.
Mechanism of Action
The precise signaling pathway for this compound's antimicrobial activity has not been elucidated in detail. However, based on its chemical structure, a long aliphatic chain coupled with a tertiary amine, it is hypothesized that its primary mechanism of action involves the disruption of the microbial cell membrane.
This proposed mechanism is consistent with the activity of other cationic amphiphilic antimicrobial agents. The positively charged amine group likely interacts with the negatively charged components of the bacterial cell membrane, while the long hydrocarbon tail inserts into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.
Conclusion
This compound represents a promising antimicrobial compound from a natural source with a unique chemical structure. This guide provides a detailed compilation of the available technical information regarding its discovery and isolation from Fomitopsis betulina. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate this compound, its derivatives, and its potential applications in the development of new antimicrobial agents. Further research is warranted to fully elucidate its mechanism of action and to explore its full therapeutic potential.
References
- 1. Fomitopsis betulina (formerly Piptoporus betulinus): the Iceman’s polypore fungus with modern biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic produced by Piptoporus betulinus Lu 9-1 [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. scite.ai [scite.ai]
- 5. scispace.com [scispace.com]
Piptamine chemical structure and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the chemical and biological properties of Piptamine, a novel fungal tertiary amine. This compound, isolated from the basidiomycete Piptoporus betulinus, has demonstrated significant antimicrobial properties, positioning it as a compound of interest in the search for new antibiotics. This guide synthesizes the available data on its molecular structure, antimicrobial efficacy, and the methodologies employed for its isolation and characterization.
Molecular Identity and Chemical Structure
This compound is chemically identified as N-benzyl-N-methylpentadecan-1-amine.[1] It is a unique fungal metabolite characterized by the absence of chiral centers.[1]
Molecular Formula: C₂₃H₄₁N[1][2]
Chemical Structure: The structure of this compound consists of a long aliphatic pentadecyl chain, a methyl group, and a benzyl group all attached to a central nitrogen atom.
(A 2D chemical structure diagram would be placed here in a full whitepaper. The following DOT script provides a simplified representation of its key components.)
References
An In-depth Technical Guide on the Properties of N-benzyl-N-methylpentadecan-1-amine
Disclaimer: No specific experimental data for N-benzyl-N-methylpentadecan-1-amine has been found in publicly available literature. This guide extrapolates its potential properties and biological activities based on closely related structural analogs, primarily N-benzyl-N-methyldecan-1-amine (BMDA) and N-benzyl-N-methyldodecan-1-amine. The information provided herein is intended for research and drug development professionals and should be interpreted as a predictive guide for further investigation.
Core Properties
Due to the absence of experimental data for N-benzyl-N-methylpentadecan-1-amine, the following table summarizes the computed physicochemical properties of its closest structural analog with a complete public data entry, N-benzyl-N-methyltetradecan-1-amine. These values provide an estimation of the expected properties of the target compound.
Table 1: Computed Physicochemical Properties of N-benzyl-N-methyltetradecan-1-amine
| Property | Value | Source |
| IUPAC Name | N-benzyl-N-methyltetradecan-1-amine | PubChem[1] |
| Molecular Formula | C22H39N | PubChem[1] |
| Molecular Weight | 317.6 g/mol | PubChem[1] |
| Monoisotopic Mass | 317.308250248 Da | PubChem[1] |
| XLogP3-AA | 8.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 16 | PubChem |
| Exact Mass | 317.308250248 Da | PubChem |
| Topological Polar Surface Area | 3.2 Ų | PubChem |
| Heavy Atom Count | 23 | PubChem |
| Complexity | 232 | PubChem |
Potential Biological Activities and Signaling Pathways
Based on studies of its shorter-chain analogs, N-benzyl-N-methylpentadecan-1-amine is predicted to exhibit significant anti-inflammatory and anti-cancer properties.
Anti-Inflammatory Activity
N-benzyl-N-methyldecan-1-amine (BMDA) has been shown to possess potent anti-inflammatory effects. It is suggested that the pentadecan-1-amine analog would act through a similar mechanism. The proposed signaling pathway involves the inhibition of key inflammatory cascades in response to stimuli like lipopolysaccharide (LPS).
BMDA has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This is achieved by blocking the phosphorylation and activation of c-jun terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). The downstream effects include the inactivation of MAPKAP kinase 2 (MK2) and the transcription factor NF-κB, a central regulator of the inflammatory response.
Caption: Predicted Anti-Inflammatory Signaling Pathway.
Anti-Cancer Activity
The dodecyl analog of N-benzyl-N-methylamine has demonstrated anti-cancer effects, particularly in lung cancer cells. It is plausible that the pentadecyl analog shares these properties. The proposed mechanism involves the induction of programmed cell death (apoptosis and autophagy) and the inhibition of cancer cell metastasis.
This is thought to occur through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad2, a key downstream effector. Furthermore, the compound has been shown to inhibit the Akt-ERK and β-catenin signaling pathways, which are crucial for cancer cell proliferation, survival, and migration.
In leukemia cells, the decyl analog induced G2/M phase cell cycle arrest by downregulating cyclin-dependent kinase 2 (Cdk2) and Cdc2, and upregulating the Cdk inhibitor p21. It also activated the intrinsic and extrinsic apoptotic pathways through the activation of caspases-8, -9, and -3.
Caption: Predicted Anti-Cancer Signaling Pathway.
Proposed Synthesis and Experimental Protocols
Synthesis by Reductive Amination
A plausible and efficient method for the synthesis of N-benzyl-N-methylpentadecan-1-amine is through reductive amination. This common method for forming amines involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine.
Caption: Proposed Synthesis Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to characterize the biological activity of N-benzyl-N-methylpentadecan-1-amine, based on protocols used for its analogs.
Table 2: Key Experimental Protocols
| Experiment | Methodology |
| Cell Culture and Viability Assay | Human monocytic THP-1 cells or A549 lung cancer cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For viability, cells would be seeded in 96-well plates and treated with varying concentrations of the compound. After a specified incubation period (e.g., 24-72 hours), cell viability would be assessed using an MTT or WST-1 assay, with absorbance measured at the appropriate wavelength. |
| Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement | THP-1 cells would be pre-treated with the compound for a few hours before stimulation with LPS (1 µg/mL). After 4-24 hours of stimulation, the cell culture supernatant would be collected. The concentrations of TNF-α and IL-1β in the supernatant would be quantified using commercially available ELISA kits according to the manufacturer's instructions. |
| Western Blot Analysis for Signaling Proteins | Cells would be treated with the compound and/or LPS for the desired time. Total cell lysates would be prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentrations would be determined using a BCA protein assay. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membrane would be blocked and then incubated with primary antibodies against phosphorylated and total forms of JNK, p38, NF-κB, Smad2, Akt, and ERK, as well as antibodies for Cdk2, Cdc2, p21, and caspases. After incubation with HRP-conjugated secondary antibodies, the protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system. |
| Cell Cycle Analysis | Cells treated with the compound would be harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. The fixed cells would then be washed, treated with RNase A, and stained with propidium iodide (PI). The DNA content of the cells would be analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) would be determined. |
| In Vivo Animal Models | For anti-inflammatory activity, a model such as dinitrobenzene sulfonic acid (DNBS)-induced colitis in rats or collagen-induced arthritis in mice could be used. The compound would be administered (e.g., orally or rectally), and disease severity would be assessed by clinical scoring, histological analysis of tissues, and measurement of inflammatory markers like myeloperoxidase (MPO) activity. For anti-cancer activity, a xenograft model where human cancer cells (e.g., A549) are implanted into immunodeficient mice could be employed. Tumor growth would be monitored following treatment with the compound. |
References
Unraveling the Enigma: A Technical Guide to the Piptamine Biosynthetic Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piptamine, a novel antibiotic isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus), has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Despite its therapeutic potential, the complete biosynthetic pathway of this compound remains experimentally unconfirmed. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, presenting a hypothetical pathway based on its chemical structure. It further details generalized experimental protocols for the elucidation of fungal secondary metabolite pathways, which can be specifically adapted for this compound research. This document aims to serve as a foundational resource for researchers seeking to unravel the genetic and enzymatic machinery responsible for producing this promising natural product, thereby paving the way for its potential biotechnological production and pharmaceutical development.
Introduction to this compound
This compound is a fungal secondary metabolite first isolated from a submerged culture of Piptoporus betulinus Lu 9-1.[2][3] Structurally, it is N-benzyl-N-methylpentadecan-1-amine.[2] Its biological activity has been a subject of interest, exhibiting notable minimum inhibitory concentrations (MICs) against various bacteria and yeasts.
Source Organism
The primary known producer of this compound is the birch polypore fungus, Fomitopsis betulina, a wood-rotting basidiomycete commonly found on birch trees. The production of this compound has been observed in submerged fermentation cultures of this fungus.
Known Biological Activity
This compound has shown promising antimicrobial properties. The table below summarizes the reported minimum inhibitory concentration (MIC) values.
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus SG 511 | 0.78 |
| Enterococcus faecalis 1528 | 1.56 |
| Bacillus subtilis ATCC 6633 | 1.00 |
| Escherichia coli SG 458 | 12.5 |
| Candida albicans BMSY 212 | 6.25 |
| Kluyveromyces marxianus IMET 25148 | 6.25 |
| Rhodotorula rubra IMET 25030 | 50.0 |
| Sporobolomyces salmonicolor SBUG 549 | 6.25 |
| Penicillium notatum JP 36 | >50.0 |
Table 1: Antimicrobial activity of this compound. Data sourced from Schlegel et al., 2000.
The Hypothetical this compound Biosynthetic Pathway
While the complete biosynthetic pathway has not been experimentally elucidated, the chemical structure of this compound strongly suggests a hybrid origin, likely involving polyketide or fatty acid synthesis followed by amination and benzylation. The proposed pathway is a roadmap for future research endeavors.
Proposed Enzymatic Steps
-
Backbone Synthesis: The 15-carbon linear chain of this compound is hypothesized to be synthesized by a Polyketide Synthase (PKS) or a Fatty Acid Synthase (FAS). Fungal PKSs are large, multifunctional enzymes that iteratively condense acyl-CoA units. A highly reducing iterative Type I PKS is the most likely candidate for producing the saturated pentadecyl backbone.
-
Chain Release and Reduction: Following synthesis, the polyketide chain must be released from the PKS. This is typically accomplished by a thioesterase domain, which may also catalyze the reduction of the thioester to an aldehyde or a carboxylic acid.
-
Amination: An aminotransferase enzyme is proposed to catalyze the addition of an amino group to the carbon chain, likely converting a keto or aldehyde group into a primary amine, thus forming pentadecan-1-amine.
-
N-Methylation and N-Benzylation: The final steps would involve the sequential N-methylation and N-benzylation of the primary amine. These reactions are likely catalyzed by specific N-methyltransferases and N-benzyltransferases, respectively, utilizing S-adenosyl methionine (SAM) as the methyl donor and a benzyl group donor, the origin of which also requires investigation.
Below is a diagram illustrating the hypothetical biosynthetic pathway of this compound.
Caption: Hypothetical biosynthetic pathway of this compound in Fomitopsis betulina.
Experimental Protocols for Pathway Elucidation
The elucidation of a novel secondary metabolite pathway like that of this compound requires a multi-pronged approach combining genomics, transcriptomics, metabolomics, and classical biochemical techniques.
General Workflow
The following diagram outlines a general experimental workflow for elucidating the this compound biosynthetic pathway.
Caption: General experimental workflow for elucidating the this compound biosynthetic pathway.
Detailed Methodologies
3.2.1. Fungal Cultivation and Metabolite Extraction
-
Objective: To culture Fomitopsis betulina and extract secondary metabolites for analysis.
-
Protocol:
-
Inoculate a seed culture of F. betulina in a suitable liquid medium (e.g., malt extract broth).
-
Incubate at an appropriate temperature (e.g., 23-28°C) with shaking for several days.
-
Use the seed culture to inoculate larger production cultures.
-
After a defined incubation period (e.g., 21 days), separate the mycelium from the culture broth by filtration.
-
Extract the culture broth with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract in vacuo to yield a crude extract containing this compound and other metabolites.
-
3.2.2. Genome Sequencing and Bioinformatic Analysis
-
Objective: To identify the biosynthetic gene cluster (BGC) responsible for this compound production.
-
Protocol:
-
Extract high-quality genomic DNA from the mycelium of F. betulina.
-
Perform whole-genome sequencing using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies for a high-quality assembly.
-
Annotate the genome to predict gene structures.
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. Look for clusters containing a PKS, aminotransferase, methyltransferase, and other relevant tailoring enzymes.
-
3.2.3. Gene Expression Analysis (RNA-Seq)
-
Objective: To identify genes that are upregulated during this compound production.
-
Protocol:
-
Culture F. betulina under conditions that promote this compound production and conditions where production is low or absent.
-
Harvest mycelia at different time points and extract total RNA.
-
Perform RNA sequencing (RNA-Seq) on the extracted RNA samples.
-
Align the sequencing reads to the assembled genome and perform differential gene expression analysis.
-
Identify genes within the candidate BGC that show significantly higher expression under this compound-producing conditions.
-
3.2.4. Targeted Gene Disruption
-
Objective: To confirm the involvement of candidate genes in this compound biosynthesis.
-
Protocol:
-
Design gene disruption cassettes for target genes (e.g., the PKS gene) using a selectable marker (e.g., hygromycin resistance).
-
Transform F. betulina protoplasts with the disruption cassettes.
-
Select for transformants on appropriate media and confirm gene disruption by PCR and Southern blotting.
-
Culture the knockout mutants under this compound-producing conditions and analyze the metabolite profile by LC-MS/MS to confirm the loss of this compound production.
-
3.2.5. Heterologous Expression
-
Objective: To reconstitute the this compound biosynthetic pathway in a heterologous host.
-
Protocol:
-
Clone the candidate genes from the BGC into suitable expression vectors under the control of strong, inducible promoters.
-
Transform a genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression constructs.
-
Induce gene expression and culture the heterologous host.
-
Extract and analyze the metabolites to detect the production of this compound or its intermediates.
-
3.2.6. In Vitro Enzyme Assays
-
Objective: To characterize the function of individual enzymes in the pathway.
-
Protocol:
-
Clone the coding sequence of a candidate enzyme (e.g., the aminotransferase) into an expression vector for a suitable host like E. coli.
-
Express and purify the recombinant protein.
-
Perform in vitro assays with the purified enzyme and its putative substrate(s) (e.g., for the aminotransferase, the 15-carbon aldehyde or keto-acid).
-
Analyze the reaction products using techniques like HPLC or LC-MS to confirm the enzyme's catalytic activity.
-
Future Outlook and Conclusion
The study of the this compound biosynthetic pathway is still in its infancy. The proposed pathway and the experimental strategies outlined in this guide provide a solid framework for future research. Elucidating the complete pathway will not only be a significant contribution to our understanding of fungal natural product biosynthesis but will also be crucial for the biotechnological production of this compound. Metabolic engineering of a heterologous host could enable a sustainable and scalable supply of this promising antibiotic for further preclinical and clinical development. The unique structure of this compound also suggests the existence of novel biosynthetic enzymes that could be valuable additions to the synthetic biology toolbox. The journey to fully understand and harness the potential of this compound is a compelling prospect for the scientific community.
References
Piptamine's Assault on Bacteria: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piptamine, a novel tertiary amine antibiotic isolated from the fungus Piptoporus betulinus, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. Drawing from available literature, this document details its primary mode of antibacterial action, which is the disruption of the bacterial cell membrane's integrity.[1] While specific signaling pathways affected by this compound have not yet been elucidated, the current evidence strongly suggests that its bactericidal effects are a direct consequence of this membrane damage. This guide summarizes the quantitative antimicrobial data, outlines relevant experimental protocols for assessing membrane integrity, and provides visualizations to illustrate the proposed mechanism and associated experimental workflows.
Introduction
This compound (N-benzyl-N-methylpentadecan-1-amine) is a fungal metabolite with promising antibacterial and antifungal properties.[2][3] Its unique structure and potent activity against pathogens like Staphylococcus aureus and Enterococcus faecalis make it a subject of interest in the ongoing search for new antimicrobial agents to combat rising antibiotic resistance. This document serves as a technical resource for researchers and professionals in drug development, offering an in-depth look at the core mechanism by which this compound exerts its antimicrobial effects.
Core Mechanism of Action: Bacterial Membrane Disruption
The primary mechanism of action of this compound against bacteria is the disruption of the cell membrane. This mode of action is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in their Gram-negative counterparts. The disruption of the membrane leads to a cascade of lethal events for the bacterium.
The proposed mechanism of action is visualized in the following diagram:
Quantitative Antimicrobial Activity
The antimicrobial potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | SG 511 | 0.78 | |
| Staphylococcus aureus | 134/94 | 6.25 | |
| Enterococcus faecalis | 1528 | 1.56 | |
| Bacillus subtilis | ATCC 6633 | >12.5 | |
| Escherichia coli | SG 458 | 50.0 | |
| Candida albicans | BMSY2 12 | 6.25 | |
| Rhodotorula rubra | IMET 25030 | 6.25 | |
| Kluyveromyces marxianus | IMET 25148 | 6.25 | |
| Sporobolomyces salmonicolor | SBUG 549 | >50.0 | |
| Penicillium notatum | JP 36 | >50.0 |
Experimental Protocols for Mechanism of Action Studies
While specific experimental data for this compound's effect on membrane potential and ATP leakage are not currently available in the public domain, the following are detailed methodologies for key experiments that are crucial for elucidating the membrane-disrupting activity of any antimicrobial compound.
Antibacterial Susceptibility Testing
This protocol is foundational for determining the antimicrobial efficacy of a compound.
Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Preparation of Bacterial Inoculum: Culture bacteria overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Membrane Potential Assay
This assay assesses the ability of a compound to depolarize the bacterial cell membrane.
Protocol: Using a Potential-Sensitive Dye (e.g., DiSC3(5))
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Dye Loading: Resuspend the bacterial pellet in the buffer containing the membrane potential-sensitive dye DiSC3(5). Incubate until the fluorescence signal stabilizes, indicating the dye has partitioned into the polarized membranes.
-
This compound Treatment: Add this compound at various concentrations (e.g., multiples of the MIC) to the bacterial suspension.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity using a fluorometer. An increase in fluorescence indicates the release of the dye from the depolarized membrane.
-
Controls: Include a positive control for depolarization (e.g., a known ionophore like valinomycin) and a negative control (untreated cells).
ATP Leakage Assay
This assay determines if the compound causes leakage of intracellular ATP, a key indicator of membrane damage.
Protocol: Luciferase-Based ATP Assay
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with a low-potassium buffer.
-
This compound Treatment: Resuspend the bacteria in the buffer and treat with this compound at various concentrations and for different time intervals.
-
Sample Collection: At each time point, centrifuge the bacterial suspension to separate the supernatant (containing extracellular ATP) from the cell pellet.
-
ATP Measurement:
-
Extracellular ATP: Directly measure the ATP concentration in the supernatant using a commercial luciferase-based ATP assay kit.
-
Intracellular ATP (Optional): Lyse the cell pellet and measure the ATP concentration in the lysate.
-
-
Data Analysis: An increase in the concentration of extracellular ATP in this compound-treated samples compared to untreated controls indicates membrane leakage.
Signaling Pathways and Molecular Interactions
Currently, there is no published evidence to suggest that this compound's mechanism of action involves the specific inhibition or activation of bacterial signaling pathways. The observed bactericidal effects are believed to be a direct result of the physical disruption of the cell membrane, leading to a loss of membrane potential, leakage of essential cellular components, and ultimately, cell death. Future research involving transcriptomics and proteomics could potentially reveal downstream cellular responses to this compound-induced membrane stress.
Conclusion and Future Directions
This compound is a promising antimicrobial agent that exerts its bactericidal effect primarily through the disruption of the bacterial cell membrane. Its potent activity against clinically relevant Gram-positive bacteria warrants further investigation. Future research should focus on:
-
Detailed Mechanistic Studies: Performing the described membrane potential and ATP leakage assays specifically with this compound to generate quantitative data on its membrane-disrupting capabilities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify key structural features for antimicrobial activity and to potentially improve its efficacy and spectrum.
-
In Vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of this compound in animal models of bacterial infection.
-
Resistance Studies: Investigating the potential for bacteria to develop resistance to this compound.
A deeper understanding of this compound's mechanism of action will be instrumental in its potential development as a novel therapeutic agent to address the growing challenge of antibiotic resistance.
References
Piptamine: A Comprehensive Technical Review of its Antimicrobial Spectrum and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptamine is a novel antibiotic isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina).[1] This whitepaper provides an in-depth technical guide on the antimicrobial spectrum and efficacy of this compound, presenting key data, experimental protocols, and a proposed mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.
Antimicrobial Spectrum and Potency
This compound has demonstrated a significant breadth of antimicrobial activity, with notable potency against Gram-positive bacteria and a range of yeasts and fungi.[1][2][3][4] Its efficacy is less pronounced against Gram-negative bacteria. The antimicrobial potency of this compound has been primarily quantified through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Quantitative Antimicrobial Activity of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. These values have been determined using standard antimicrobial susceptibility testing methods, including broth microdilution and agar diffusion assays.
| Microorganism | Strain | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | SG 511 | 0.78 |
| Staphylococcus aureus | 134/94 | 6.25 |
| Enterococcus faecalis | 1528 | 1.56 |
| Bacillus subtilis | ATCC 6633 | >12.5 |
| Gram-Negative Bacteria | ||
| Escherichia coli | SG 458 | 12.5 |
| Yeasts & Fungi | ||
| Candida albicans | BMSY 212 | 6.25 |
| Rhodotorula rubra | IMET 25030 | 6.25 |
| Kluyveromyces marxianus | IMET 25148 | 6.25 |
| Sporobolomyces salmonicolor | SBUG 549 | 6.25 |
| Penicillium notatum | JP 36 | >50.0 |
Experimental Protocols
The determination of this compound's antimicrobial efficacy relies on standardized laboratory methods. The most frequently cited methods are the broth microdilution and agar diffusion assays.
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of the MIC.
Principle: A standardized suspension of the test microorganism is introduced to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of this compound that inhibits visible growth of the microorganism after incubation.
Detailed Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in the appropriate test medium to twice the highest desired test concentration.
-
Preparation of Microtiter Plates: 100 µL of sterile broth medium is dispensed into all wells of a 96-well microtiter plate.
-
Serial Dilution: 100 µL of the 2x this compound solution is added to the first column of wells and mixed. A multichannel pipette is then used to perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well across the plate. 100 µL is discarded from the last column of the dilution series.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well (excluding sterility controls) is inoculated with 100 µL of the final bacterial inoculum.
-
Controls: A growth control well (medium and inoculum, no this compound) and a sterility control well (medium only) are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: The MIC is read as the lowest concentration of this compound at which there is no visible turbidity or pellet formation.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay for determining antimicrobial activity.
Principle: The surface of an agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and a solution of this compound is added to the wells. The antibiotic diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the well.
Detailed Methodology:
-
Media Preparation: Mueller-Hinton agar is prepared and poured into sterile petri dishes to a uniform depth.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of the agar plate.
-
Well Creation: Sterile cork borers are used to create wells of a defined diameter in the agar.
-
Application of this compound: A specific volume of a known concentration of this compound solution is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the experimental processes and the proposed mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for MIC determination using broth microdilution.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Piptamine: A Technical Guide on its Activity Against Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piptamine, a tertiary amine antibiotic isolated from the fungus Piptoporus betulinus, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3][4] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its quantitative efficacy, proposed mechanism of action, and detailed experimental protocols relevant to its evaluation. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Quantitative Antimicrobial Activity
This compound exhibits potent in vitro activity against a range of clinically relevant Gram-positive pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Minimum Inhibitory Concentration (MIC) Data
The MIC values of this compound have been determined against several bacterial and fungal strains, with notably strong activity against Staphylococcus aureus and Enterococcus faecalis.[2] A summary of the reported MIC values is presented below for comparative analysis.
| Microorganism Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Staphylococcus aureus SG 511 | Gram-Positive Bacteria | 0.78 | |
| Staphylococcus aureus 134/94 | Gram-Positive Bacteria | 6.25 | |
| Enterococcus faecalis 1528 | Gram-Positive Bacteria | 1.56 | |
| Bacillus subtilis ATCC 6633 | Gram-Positive Bacteria | 1.00 | |
| Escherichia coli SG 458 | Gram-Negative Bacteria | 50.0 | |
| Candida albicans BMSY 212 | Yeast | 6.25 | |
| Rhodotorula rubra IMET 25030 | Yeast | 6.25 | |
| Kluyveromyces marxianus IMET 25148 | Yeast | 6.25 | |
| Sporobolomyces salmonicolor SBUG 549 | Yeast | 6.25 | |
| Penicillium notatum JP 36 | Fungus | >50.0 |
Mechanism of Action
References
Preliminary Investigation of Piptamine's Antifungal Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piptamine, a natural compound isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus), has demonstrated notable antifungal properties against a range of yeasts and fungi. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's antifungal activity, including available quantitative data, detailed experimental protocols for in vitro assays, and a hypothesized mechanism of action. Due to the limited direct research on this compound's specific molecular pathways, this guide also explores the mechanisms of structurally similar compounds to propose a potential mode of action, providing a foundation for future research and drug development endeavors.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents from natural sources. This compound, an N-benzyl-N-methylpentadecan-1-amine, is a secondary metabolite produced by the medicinal mushroom Fomitopsis betulina.[1] Preliminary studies have indicated its potential as an antifungal agent, exhibiting inhibitory activity against various pathogenic yeasts. This document aims to consolidate the existing knowledge on this compound's antifungal properties and to provide a detailed framework for its further investigation.
Quantitative Antifungal Activity of this compound
The antifungal efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. The available data from in vitro studies are summarized in Table 1.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Species
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 6.25[2] |
| Rhodotorula rubra | 6.25 |
| Kluyveromyces marxianus | 6.25 |
| Sporobolomyces salmonicolor | Data not available |
| Penicillium notatum | > 50.0 |
Note: The activity against Sporobolomyces salmonicolor has been noted, but specific MIC values were not found in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary investigation of this compound's antifungal properties. These protocols are based on standardized methods for the antifungal susceptibility testing of natural products.[3][4]
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound against yeast species. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for antifungal susceptibility testing.[4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum
-
Spectrophotometer
-
Sterile saline
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the this compound dilution.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.
-
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the antifungal activity of this compound.
Materials:
-
This compound
-
Sterile Petri dishes
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Fungal inoculum
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Plate Preparation:
-
Prepare the fungal inoculum by growing the test fungus in a suitable broth or on an agar plate.
-
Aseptically swab the surface of the PDA plate with the fungal inoculum to create a lawn.
-
-
Well Creation and Drug Application:
-
Create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.
-
Add a known concentration of this compound solution to each well. A solvent control should also be included.
-
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).
-
Visualization of Experimental Workflows and Hypothesized Signaling Pathways
Experimental Workflow for Antifungal Susceptibility Testing
The general workflow for assessing the antifungal properties of this compound involves a series of sequential steps from sample preparation to data analysis.
Caption: General experimental workflow for in vitro antifungal testing.
Hypothesized Mechanism of Action of this compound
Direct studies on the signaling pathways affected by this compound are currently unavailable. However, based on the structure of this compound (an N-benzyl-N-methylalkanamine) and the known mechanisms of similar antifungal compounds, a hypothetical mechanism of action can be proposed. Structurally related allylamines and benzylamines are known to inhibit squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic squalene. This disruption of the cell membrane can lead to increased permeability, leakage of cellular contents, and ultimately, cell death. Furthermore, some antifungal agents that disrupt membrane integrity have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.
Caption: A proposed mechanism of action for this compound.
Discussion and Future Directions
The preliminary data suggest that this compound holds promise as a scaffold for the development of new antifungal drugs. Its activity against Candida albicans, a common and often drug-resistant pathogen, is particularly noteworthy. However, the current body of research is limited.
Future investigations should focus on:
-
Expanding the Antifungal Spectrum: Testing this compound against a broader range of clinically relevant fungi, including filamentous fungi and other yeast species, is crucial to determine its full potential.
-
Elucidating the Mechanism of Action: Detailed mechanistic studies are required to confirm the hypothesized inhibition of ergosterol biosynthesis and to investigate other potential targets. This includes enzymatic assays with squalene epoxidase and studies on the effects of this compound on fungal membrane integrity and potential induction of ROS. Understanding the precise signaling pathways affected will be critical for optimization and development.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound can help identify the key structural features responsible for its antifungal activity, potentially leading to the design of more potent and selective compounds.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
Conclusion
This compound represents a promising natural product with demonstrated in vitro antifungal activity. This guide provides a summary of the current knowledge and a framework for the systematic investigation required to advance this compound from a preliminary finding to a potential clinical candidate. The detailed protocols and the hypothesized mechanism of action offer a starting point for researchers dedicated to addressing the growing challenge of fungal infections. Further in-depth studies are essential to fully characterize its antifungal properties and to unlock its therapeutic potential.
References
- 1. An Approach to Antifungal Efficacy through Well Diffusion Analysis and Molecular Interaction Profile of Polyherbal Formulation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. scielo.br [scielo.br]
Piptamine: A Technical Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piptamine, a novel antibiotic isolated from the fungus Piptoporus betulinus, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and various yeasts.[1][2][3] Its primary mechanism of action is believed to be the disruption of microbial cell membrane integrity, a mode of action that holds promise in the era of growing antibiotic resistance. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, including its antimicrobial spectrum, mechanism of action, and the challenges associated with its development. Detailed experimental protocols for its isolation and antimicrobial testing are presented, alongside structured quantitative data and visualizations of key processes to facilitate further research and development efforts. While current evidence is primarily centered on its antimicrobial properties, the rich chemical diversity of its source organism suggests avenues for future investigation into other therapeutic applications.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a tertiary amine isolated from the birch polypore fungus Piptoporus betulinus (now known as Fomitopsis betulina), represents a promising candidate in this endeavor.[4][5] This fungus has a long history in traditional medicine, and modern scientific investigations have revealed a plethora of bioactive secondary metabolites within it, exhibiting anticancer, anti-inflammatory, and antiviral properties. While this compound is primarily recognized for its antimicrobial effects, its origin from such a biologically active source warrants a thorough exploration of its full therapeutic potential. This document aims to consolidate the existing scientific knowledge on this compound, providing a technical foundation for researchers and drug development professionals.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated a noteworthy spectrum of activity against various microorganisms in preclinical evaluations. Its potency is most pronounced against Gram-positive bacteria and a range of yeasts. The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the reported MIC values for this compound against a panel of bacteria and fungi.
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | SG 511 | 0.78 | |
| Enterococcus faecalis | 1528 | 1.56 | |
| Staphylococcus aureus | 134/94 | 6.25 | |
| Bacillus subtilis | ATCC 6633 | >12.5 | |
| Escherichia coli | SG 458 | >12.5 | |
| Candida albicans | BMSY 212 | 6.25 | |
| Rhodotorula rubra | IMET 25030 | 6.25 | |
| Kluyveromyces marxianus | IMET 25148 | 6.25 | |
| Sporobolomyces salmonicolor | SBUG 549 | 6.25 | |
| Penicillium notatum | JP 36 | >50.0 |
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms.
Mechanism of Action
The primary mechanism of action attributed to this compound is the disruption of the bacterial cell membrane. This mode of action is distinct from many currently used antibiotics that target intracellular processes, suggesting that this compound could be effective against pathogens resistant to conventional drugs.
Proposed Signaling Pathway: Bacterial Membrane Disruption
While the precise molecular interactions are yet to be fully elucidated, the proposed mechanism involves the integration of this compound into the microbial cell membrane, leading to a loss of its structural integrity and subsequent cell death.
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Protocols
Isolation and Purification of this compound from Piptoporus betulinus
The following protocol is based on the methodology described by Schlegel et al. (2000).
4.1.1. Fungal Cultivation
-
Inoculum Preparation: A malt agar slant culture of Piptoporus betulinus Lu 9-1 is used to inoculate 500 mL Erlenmeyer flasks containing 100 mL of a seed medium.
-
Seed Medium Composition:
-
Glucose: 1%
-
Malt extract: 2%
-
Soybean meal: 0.5%
-
Yeast extract: 0.1%
-
KH₂PO₄: 0.1%
-
MgSO₄·7H₂O: 0.05%
-
ZnSO₄·7H₂O: 0.0008%
-
CaCO₃: 0.1%
-
Adjust pH to 5.0-5.3 before sterilization.
-
-
Cultivation Conditions: The culture is incubated at 23°C on a rotary shaker at 110 rpm for 21 days.
4.1.2. Extraction
-
Ten liters of the fermentation broth are extracted twice with 3-liter portions of ethyl acetate.
-
The combined ethyl acetate extracts are dried and evaporated to yield an oily residue.
4.1.3. Purification
-
Size-Exclusion Chromatography: The oily residue is subjected to column chromatography on Sephadex LH-20 with methanol as the eluent.
-
Bioassay-Guided Fractionation: Antibacterial fractions are identified using an agar diffusion assay with Bacillus subtilis ATCC 6633 as the test organism. Active fractions are pooled and evaporated to dryness.
-
Silica Gel Chromatography: Final purification is achieved by column chromatography on silica gel 60 (0.063–0.1 mm) using a solvent gradient of chloroform and methanol (9:1, 8:2, and 7:3).
-
The bioactive fractions are evaporated to yield pure this compound.
Experimental Workflow: Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
Antimicrobial Susceptibility Testing
4.3.1. Broth Microdilution Method (for Bacteria)
-
A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.
-
The bacterial inoculum is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
4.3.2. Agar Well Diffusion Method (for Fungi)
-
An agar plate is uniformly inoculated with a standardized suspension of the test fungus.
-
Wells of a defined diameter are cut into the agar.
-
A known concentration of this compound solution is added to each well.
-
The plate is incubated under conditions suitable for fungal growth.
-
The diameter of the zone of growth inhibition around each well is measured to determine the antifungal activity.
Challenges and Future Directions
Physicochemical Properties and Formulation
A significant hurdle in the preclinical development of this compound is its poor aqueous solubility and rapid clearance in murine models. These pharmacokinetic limitations necessitate the development of advanced formulation strategies to enhance its bioavailability and maintain therapeutic concentrations in vivo. Potential approaches include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles could improve its solubility and modify its pharmacokinetic profile.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can enhance the oral absorption of poorly soluble compounds.
-
Solid dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.
Exploring Broader Therapeutic Potential
While the current body of research is focused on this compound's antimicrobial activity, the producing organism, Piptoporus betulinus, is a rich source of other bioactive compounds, including triterpenoids and polysaccharides, with demonstrated anticancer, anti-inflammatory, and antiviral activities. Future research should investigate whether this compound itself possesses any of these additional therapeutic properties. Structure-activity relationship (SAR) studies could also be conducted to synthesize analogs with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is a promising antimicrobial agent with a distinct mechanism of action that warrants further investigation, particularly in the context of rising antibiotic resistance. Its potent activity against Gram-positive bacteria and yeasts makes it a valuable lead compound for the development of new anti-infective therapies. However, significant challenges related to its physicochemical properties and in vivo performance must be addressed through innovative formulation strategies. Furthermore, a comprehensive evaluation of its potential for other therapeutic applications, inspired by the diverse bioactivities of its fungal source, could unlock its full therapeutic potential. This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into tangible clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cultivation and utility of Piptoporus betulinus fruiting bodies as a source of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary Metabolites of Fomitopsis betulina: Chemical Structures, Biological Activity and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Piptamine: Comprehensive Protocols for Isolation and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for the successful isolation and purification of Piptamine, a novel fungal tertiary amine with notable antimicrobial properties. The protocols outlined below are compiled from established scientific literature and are intended to guide researchers in obtaining this bioactive compound for further investigation.
Introduction
This compound, structurally identified as N-benzyl-N-methylpentadecan-1-amine, is a unique antibiotic compound isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina).[1][2] This tertiary amine has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][3][4] The following sections detail the necessary steps from fungal cultivation to the final purification of this compound, supported by quantitative data and visual workflows to ensure clarity and reproducibility.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the isolation and purification of this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₃H₄₁N | |
| Molecular Weight ([M+H]⁺) | 332.3307 (observed), 332.3298 (calculated) | |
| Starting Material | 10 Liters of Piptoporus betulinus Lu 9-1 culture broth | |
| Final Yield | 35 mg of this compound (waxy solid) | |
| TLC Rf Value | 0.1 | |
| TLC Mobile Phase | Chloroform/Methanol (9:1, v/v) |
Experimental Protocols
Protocol 1: Cultivation of Piptoporus betulinus Lu 9-1
This protocol describes the submerged culture of Piptoporus betulinus Lu 9-1 for the production of this compound.
Materials:
-
Malt agar slant culture of Piptoporus betulinus Lu 9-1
-
Seed Medium (per 100 ml):
-
Glucose: 1 g
-
Malt extract: 2 g
-
Soya bean meal: 0.5 g
-
Yeast extract: 0.1 g
-
KH₂PO₄: 0.1 g
-
MgSO₄·7H₂O: 0.05 g
-
ZnSO₄·7H₂O: 0.0008 g
-
CaCO₃: 0.1 g
-
-
500 ml Erlenmeyer flasks
-
Rotary shaker
Procedure:
-
Prepare the seed medium and adjust the pH to 5.0-5.3 before sterilization.
-
Dispense 100 ml of the seed medium into each 500 ml Erlenmeyer flask.
-
Inoculate the flasks with a malt agar slant culture of Piptoporus betulinus Lu 9-1.
-
Incubate the flasks at 23°C on a rotary shaker at 110 rpm for 21 days.
Protocol 2: Extraction of this compound
This protocol details the extraction of the crude this compound-containing mixture from the culture broth.
Materials:
-
10 Liters of Piptoporus betulinus culture broth (from Protocol 1)
-
Ethyl acetate
-
Large separatory funnels or extraction vessels
-
Rotary evaporator
Procedure:
-
Pool the 10 liters of culture broth from the cultivation step.
-
Extract the broth twice with 3-liter portions of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
Dry the combined extract.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain an oily residue.
Protocol 3: Purification of this compound by Column Chromatography
This protocol outlines the two-step chromatographic purification of this compound from the crude extract.
Materials:
-
Crude oily residue (from Protocol 2)
-
Sephadex LH-20
-
Silica gel 60 (0.063-0.1 mm)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Chromatography columns
-
Fraction collector
-
TLC plates (silica gel)
-
Developing tank
-
UV lamp
Procedure: Step 1: Sephadex LH-20 Column Chromatography
-
Pack a chromatography column with Sephadex LH-20 and equilibrate with methanol.
-
Dissolve the oily residue in a minimal amount of methanol and apply it to the column.
-
Elute the column with methanol.
-
Collect fractions and monitor for antibacterial activity using an agar diffusion assay with Bacillus subtilis ATCC 6633 as the test organism.
-
Pool the active fractions and evaporate to dryness.
Step 2: Silica Gel 60 Column Chromatography
-
Pack a chromatography column with silica gel 60.
-
Apply the dried, pooled fractions from the Sephadex LH-20 column to the silica gel column.
-
Elute the column with a step gradient of chloroform and methanol:
-
CHCl₃
-
CHCl₃/MeOH (9:1)
-
CHCl₃/MeOH (8:2)
-
CHCl₃/MeOH (7:3)
-
-
Monitor the fractions by TLC, using a mobile phase of CHCl₃/MeOH (9:1). The Rf value of this compound is 0.1.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent from the pooled bioactive fractions to yield this compound as a waxy solid.
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for this compound Isolation and Purification.
Structural Elucidation
The structure of this compound has been unequivocally established as N-benzyl-N-methylpentadecan-1-amine through a combination of spectroscopic methods.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique was instrumental in determining the molecular formula of this compound as C₂₃H₄₁N.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the molecular framework. The ¹H NMR spectrum confirmed the presence of a singly substituted benzene ring, and the ¹³C NMR spectrum revealed the carbon skeleton, showing four distinct aromatic carbon signals and the signals for the 15-carbon aliphatic chain.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the C-H stretches of the aliphatic and aromatic portions of the molecule.
No specific signaling pathways involving this compound have been detailed in the reviewed literature. The primary focus has been on its isolation, structural characterization, and antimicrobial activity. Further research is warranted to explore its mechanism of action and potential interactions with cellular signaling pathways.
References
Application Notes and Protocols for Submerged Culture Production of Piptamine
Disclaimer: Piptamine is a novel antibiotic isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus)[1][2][3]. Detailed, publicly available protocols for its optimized production are scarce. The following application notes and protocols are based on established principles of submerged fermentation for fungal secondary metabolite production and specific details from the initial discovery of this compound[3][4]. They are intended to serve as a comprehensive guide for researchers to develop and optimize this compound production.
Introduction to this compound and Submerged Fermentation
This compound (N-benzyl-N-methylpentadecan-1-amine) is an antibiotic compound with activity against Gram-positive bacteria and yeasts. It was first isolated from a submerged culture of the basidiomycete fungus Fomitopsis betulina. Submerged fermentation (SmF) is a widely used technique for producing microbial secondary metabolites. This process involves growing microorganisms, such as fungi, in a liquid nutrient broth within a controlled environment, typically a bioreactor. Key advantages of SmF include ease of process control (pH, temperature, aeration), scalability, and simpler product purification compared to solid-state fermentation.
Optimizing SmF conditions is crucial for maximizing the yield of target secondary metabolites like this compound. This involves manipulating media composition (carbon, nitrogen sources), physical parameters (temperature, pH, agitation), and sometimes introducing precursors or elicitors to stimulate biosynthetic pathways.
Experimental Protocols
Protocol 2.1: Inoculum Development for Fomitopsis betulina
This protocol details the preparation of a liquid seed culture to ensure a vigorous and homogeneous inoculum for the main production bioreactor.
Materials:
-
Fomitopsis betulina strain (e.g., Lu 9-1) on a malt agar slant
-
Seed Culture Medium (see Table 1)
-
Sterile 500 mL Erlenmeyer flasks with foam stoppers
-
Sterile distilled water
-
Sterile inoculating loop or scalpel
-
Incubator shaker
Procedure:
-
Prepare and autoclave the Seed Culture Medium in 500 mL Erlenmeyer flasks, with each flask containing 100 mL of medium. Allow to cool to room temperature.
-
Aseptically add 5-10 mL of sterile distilled water to a mature (10-14 days old) agar slant culture of F. betulina.
-
Gently scrape the surface of the mycelium with a sterile loop or scalpel to create a mycelial suspension.
-
Transfer 5 mL of the mycelial suspension into each flask containing the seed culture medium.
-
Incubate the flasks at 23-25°C on a rotary shaker set to 110-150 rpm for 5-7 days.
-
A successful seed culture will show homogenous growth of mycelial pellets or suspended filaments. This culture is now ready to be used as inoculum for the production stage.
Protocol 2.2: Submerged Fermentation for this compound Production
This protocol describes the batch fermentation process for producing this compound in a laboratory-scale bioreactor.
Materials:
-
Laboratory-scale bioreactor (e.g., 5 L)
-
Production Culture Medium (see Table 1)
-
Seed culture from Protocol 2.1
-
Antifoam agent (e.g., silicone-based)
-
Acids and bases for pH control (e.g., 1M HCl, 1M NaOH)
Procedure:
-
Prepare and sterilize the production medium in the bioreactor vessel.
-
Calibrate the pH and Dissolved Oxygen (DO) probes according to the manufacturer's instructions.
-
After cooling the medium to the target temperature, aseptically inoculate the bioreactor with the seed culture. A typical inoculation volume is 5-10% (v/v) of the production medium volume.
-
Set the fermentation parameters to the optimized conditions (see Section 3 for examples). A starting point based on similar fungal fermentations would be:
-
Temperature: 25°C
-
pH: Maintain at 5.5. Use automated acid/base addition for control.
-
Agitation: 180-200 rpm.
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute).
-
-
Run the fermentation for 14-21 days.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor biomass, substrate consumption, and this compound concentration.
Protocol 2.3: this compound Extraction and Quantification by HPLC
This protocol provides a general method for extracting this compound from the fermentation broth and quantifying it using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase solvents: Acetonitrile and water (with 0.1% formic acid or other modifiers)
-
This compound standard (for calibration)
-
Syringe filters (0.22 µm)
Procedure:
-
Extraction:
-
Harvest the entire fermentation broth (e.g., 10 liters).
-
Perform a liquid-liquid extraction twice with ethyl acetate (e.g., using 3-liter portions for a 10L broth).
-
Combine the organic (ethyl acetate) phases.
-
Dry the combined extract over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain an oily crude extract.
-
-
Sample Preparation for HPLC:
-
Dissolve a known mass of the crude extract in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system. An example of chromatographic conditions is provided in Table 2.
-
Generate a standard curve by injecting known concentrations of the this compound standard.
-
Inject the prepared sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and interpolating the concentration from the standard curve.
-
Data Presentation and Optimization
Process optimization is key to enhancing metabolite production. The following tables present hypothetical data from optimization experiments to illustrate how results can be structured.
Table 1. Media Composition for F. betulina Cultivation
| Component | Seed Medium (g/L) | Production Medium (g/L) | Purpose |
| Glucose | 10 | 40 | Carbon Source |
| Malt Extract | 20 | - | Carbon/Nitrogen/Vitamins |
| Soya Bean Meal | 5 | 15 | Complex Nitrogen Source |
| Yeast Extract | 1 | 5 | Nitrogen/Vitamins/Growth Factors |
| Peptone | - | 10 | Complex Nitrogen Source |
| KH₂PO₄ | 1 | 1.5 | Phosphorus Source/Buffering |
| MgSO₄·7H₂O | 0.5 | 0.5 | Cofactor |
| ZnSO₄·7H₂O | 0.008 | 0.01 | Trace Element/Cofactor |
| CaCO₃ | 1 | 2 | pH Buffering |
| pH (pre-sterilization) | 5.0 - 5.3 | 5.5 | Optimal pH for Growth |
Table 2. Example HPLC Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (Hypothetical, requires optimization) |
| Injection Volume | 10 µL |
Table 3. Effect of Carbon Source on this compound Production (Hypothetical Data)
| Carbon Source (40 g/L) | Biomass (g/L DW) | This compound Titer (mg/L) | Specific Yield (mg/g DW) |
| Glucose | 15.2 | 85.4 | 5.62 |
| Fructose | 14.8 | 72.1 | 4.87 |
| Sucrose | 16.5 | 98.3 | 5.96 |
| Maltose | 18.1 | 112.5 | 6.21 |
| Glycerol | 12.4 | 55.9 | 4.51 |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from fungal culture maintenance to the final quantification of this compound.
Caption: Overall experimental workflow for this compound production.
Proposed Biosynthetic Pathway
The complete biosynthetic pathway for this compound has not been elucidated. However, based on its structure (a polyketide-derived amine), a hypothetical pathway can be proposed. This pathway likely involves a Polyketide Synthase (PKS) and subsequent modification enzymes.
Caption: A proposed biosynthetic pathway for this compound.
References
- 1. Secondary Metabolites of Fomitopsis betulina: Chemical Structures, Biological Activity and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic produced by Piptoporus betulinus Lu 9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic produced by Piptoporus betulinus Lu 9-1. | Semantic Scholar [semanticscholar.org]
- 4. scite.ai [scite.ai]
Application Notes and Protocols for the Structure Elucidation of Piptamine using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piptamine, a novel antibiotic isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus), has demonstrated significant antimicrobial activity against Gram-positive bacteria and various fungi.[1][2] This document provides a comprehensive guide to the structure elucidation of this compound, employing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols for the isolation, purification, and spectroscopic analysis of this compound are presented, along with tabulated quantitative data derived from these analyses. Furthermore, this guide includes diagrams illustrating the experimental workflow and a proposed mechanism of antimicrobial action, offering a complete resource for researchers in natural product chemistry and drug discovery.
Introduction
This compound is a fungal secondary metabolite identified as N-benzyl-N-methylpentadecan-1-amine.[2] Its discovery is a result of screening programs for antimicrobial compounds from basidiomycetes.[3] The structure of this previously unknown fungal tertiary amine was determined through a combination of one- and two-dimensional NMR techniques and high-resolution mass spectrometry.[2] this compound exhibits notable bioactivity, with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against Staphylococcus aureus. This application note serves as a detailed guide for the replication of the structure elucidation process.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the submerged culture of Fomitopsis betulina is achieved through a multi-step extraction and chromatographic process.
Protocol:
-
Fermentation: Cultivate Fomitopsis betulina Lu 9-1 in a suitable liquid medium (e.g., composed of glucose, malt extract, soya bean meal, and yeast extract) at 23°C for 21 days on a rotary shaker.
-
Extraction:
-
Extract the culture broth twice with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain an oily residue.
-
-
Column Chromatography (Size Exclusion):
-
Subject the oily residue to column chromatography on Sephadex LH-20.
-
Elute with methanol to separate the antibacterial fractions.
-
-
Column Chromatography (Silica Gel):
-
Perform a final purification step using column chromatography on silica gel.
-
Employ a solvent gradient of chloroform and methanol to yield pure this compound.
-
-
Purity Assessment:
-
Assess the purity of the isolated compound using thin-layer chromatography (TLC) on silica gel plates with a chloroform:methanol (9:1 v/v) solvent system.
-
Mass Spectrometry Analysis
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is instrumental in determining the molecular formula and fragmentation pattern of this compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent such as methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) equipped with an electrospray ionization source.
-
Data Acquisition (Full Scan):
-
Acquire the full scan mass spectrum in positive ion mode to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺.
-
-
Data Acquisition (Tandem MS/MS):
-
Perform collision-induced dissociation (CID) on the protonated molecular ion to generate fragment ions.
-
Acquire the MS/MS spectrum to identify characteristic fragments.
-
NMR Spectroscopy Analysis
One- and two-dimensional NMR experiments are essential for the definitive structural elucidation of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting the different structural fragments.
-
-
Data Presentation
Mass Spectrometry Data
The molecular formula of this compound was determined as C₂₃H₄₁N by HRESI-MS.
| Ion/Fragment | Observed m/z | Calculated m/z | Interpretation |
| [M+H]⁺ | 332.3307 | 332.3298 | Protonated molecular ion |
| Fragment 1 | 240.5 | - | Methylpentadecylamino moiety |
| Fragment 2 | 90.7 | - | Benzyl group |
Table 1: High-Resolution Mass Spectrometry data for this compound.
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR data for this compound, assigned based on 1D and 2D NMR experiments.
¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3", H-7" | 7.50 | d | - |
| H-4", H-5", H-6" | 7.55 | m | - |
| H-1" | 4.52 | s | - |
| H-1 | 3.25 | t | 7.4 |
| H-1' | 2.96 | s | - |
| H-15 | 0.95 | t | 7.0 |
| Other aliphatic protons | 1.2-1.6 | m | - |
Table 2: ¹H NMR chemical shifts and multiplicities for this compound.
¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C (protonated) | 132.9 |
| Aromatic C (protonated) | 130.2 |
| Aromatic C (protonated) | 128.8 |
| Aromatic C (quaternary) | ~135-140 |
| C-1" | ~58-62 |
| C-1 | ~55-59 |
| C-1' | ~40-44 |
| Aliphatic chain carbons | ~14-32 |
| C-15 | ~14 |
Table 3: ¹³C NMR chemical shifts for this compound.
Visualizations
Experimental Workflow
Caption: Workflow for this compound isolation and structure elucidation.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed MS fragmentation of this compound.
Proposed Antimicrobial Signaling Pathway
Caption: Proposed mechanism of antimicrobial action for this compound.
Conclusion
The combination of modern chromatographic and spectroscopic techniques provides a robust framework for the isolation and complete structure elucidation of novel natural products like this compound. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to study this compound and other similar bioactive fungal metabolites. The elucidation of its structure as N-benzyl-N-methylpentadecan-1-amine opens avenues for synthetic derivatization and further investigation into its mode of action and potential therapeutic applications.
References
- 1. Antimicrobial activity of tertiary amine covalently bonded to a polystyrene fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Piptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptamine is a novel antibiotic isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina).[1] It has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and a range of yeasts and fungi.[1][2][3][4] These application notes provide a summary of the reported antimicrobial efficacy of this compound and detailed protocols for its susceptibility testing.
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial potency of this compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible in-vitro growth of a microorganism. This compound has shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its activity against Gram-negative bacteria appears to be less pronounced. The following tables summarize the reported MIC values for this compound against various microorganisms.
Table 1: Antibacterial Activity of this compound
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | SG 511 | 0.78 |
| Staphylococcus aureus | 134/94 | 6.25 |
| Enterococcus faecalis | 1528 | 1.56 |
| Bacillus subtilis | ATCC 6633 | >12.5 |
| Escherichia coli | SG 458 | 50.0 |
Table 2: Antifungal Activity of this compound
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | BMSY 212 | 6.25 |
| Rhodotorula rubra | IMET 25030 | 6.25 |
| Kluyveromyces marxianus | IMET 25148 | 6.25 |
| Sporobolomyces salmonicolor | SBUG 549 | 6.25 |
| Penicillium notatum | JP 36 | >50.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of this compound's MIC against bacteria that grow aerobically, following the approved standards.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL. c. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Inoculum Preparation: a. Prepare a bacterial inoculum from 3-5 colonies grown overnight on a non-selective agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (except the sterility control). This will bring the final volume in each well to 200 µL.
-
Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. b. Growth can be assessed visually as turbidity or by using a microplate reader.
Caption: Workflow for MIC Determination using Broth Microdilution.
Protocol 2: Time-Kill Kinetics Assay
This assay is used to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial suspension
-
Sterile culture tubes
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Preparation: a. Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). b. Include a growth control tube without this compound.
-
Inoculation: a. Inoculate all tubes with a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: a. Incubate the tubes at 35°C with constant agitation. b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: a. Perform serial dilutions of each aliquot in sterile saline. b. Plate the dilutions onto agar plates and incubate for 18-24 hours. c. Count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: a. Plot the log10 CFU/mL versus time for each this compound concentration and the control. b. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Caption: Workflow for the Time-Kill Kinetics Assay.
Protocol 3: Cytotoxicity Testing - Hemolytic Activity
This protocol is to assess the hemolytic activity of this compound on red blood cells, providing an indication of its cytotoxicity.
Materials:
-
This compound stock solution
-
Freshly collected heparinized blood (e.g., from a Beagle dog as previously reported)
-
Phosphate-buffered saline (PBS)
-
0.1% Triton X-100 (positive control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Red Blood Cells (RBCs): a. Centrifuge the heparinized blood at 1,000 x g for 10 minutes. b. Discard the plasma and buffy coat. c. Wash the RBCs three times with PBS, centrifuging and removing the supernatant after each wash. d. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Assay: a. Prepare serial dilutions of this compound in PBS in microcentrifuge tubes. b. Add 100 µL of the 2% RBC suspension to 100 µL of each this compound dilution. c. Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis).
-
Incubation: a. Incubate the tubes at 37°C for 1 hour.
-
Measurement: a. Centrifuge the tubes at 1,000 x g for 5 minutes. b. Carefully transfer the supernatant to a 96-well plate. c. Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.
-
Calculation: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Mechanism of Action
While the precise signaling pathway of this compound has not been fully elucidated, studies suggest that its mechanism of action may involve the disruption of membrane integrity. Further research is required to identify the specific molecular targets and signaling cascades involved in its antimicrobial effects.
Conclusion
This compound demonstrates promising antimicrobial activity, particularly against Gram-positive bacteria and various fungi. The protocols outlined in these application notes provide a framework for the standardized evaluation of its efficacy and cytotoxic potential. Further investigations into its mechanism of action and in-vivo performance are warranted to fully assess its therapeutic potential.
References
Determining the Minimum Inhibitory Concentration (MIC) of Piptamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptamine, an antibiotic isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina), has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and various yeasts and fungi.[1][2][3][4][5] Its proposed mechanism of action involves the disruption of bacterial cell membrane integrity, making it a compound of interest in the search for new antimicrobial agents.
This document provides a comprehensive overview of the known minimum inhibitory concentrations (MICs) of this compound and detailed protocols for determining its MIC against various microorganisms. The MIC is a critical parameter, representing the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. This information is essential for assessing the potency of this compound, understanding its spectrum of activity, and guiding further research and development.
This compound Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the reported MIC values of this compound against a range of microorganisms. This data is primarily based on the findings of Schlegel et al. (2000).
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Bacteria (Gram-positive) | |||
| Staphylococcus aureus | SG 511 | 0.78 | |
| Staphylococcus aureus | 134/94 | 6.25 | |
| Enterococcus faecalis | 1528 | 1.56 | |
| Bacillus subtilis | ATCC 6633 | 1.00 - 6.25 | |
| Bacteria (Gram-negative) | |||
| Escherichia coli | SG 458 | >12.5 | |
| Yeasts and Fungi | |||
| Candida albicans | BMSY 212 | 6.25 | |
| Rhodotorula rubra | IMET 25030 | 50.0 | |
| Kluyveromyces marxianus | IMET 25148 | 6.25 | |
| Sporobolomyces salmonicolor | SBUG 549 | 6.25 | |
| Penicillium notatum | JP 36 | >50.0 |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is widely accepted and recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution Assay for this compound MIC Determination
1. Materials
-
This compound (of known purity)
-
Test microorganism(s) (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
2. Preparation of Reagents and Inoculum
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest desired test concentration.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
3. Assay Procedure
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to the wells in the first column.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial or fungal inoculum to each well of the microtiter plate, from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
4. Reading and Interpreting Results
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Proposed Mechanism of Action of this compound
Caption: this compound's proposed mechanism of action on the bacterial cell membrane.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Fomitopsis betulina (formerly Piptoporus betulinus): the Iceman’s polypore fungus with modern biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Piptamine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptamine, a tertiary amine with the chemical name N-benzyl-N-methylpentadecan-1-amine, is a natural product isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus).[1][2] This compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria and some yeasts.[2][3] These application notes provide an overview of the established in vitro experimental models for this compound research, focusing on the evaluation of its antimicrobial activity. Currently, the primary application of in vitro models in this compound research is to determine its efficacy as an antimicrobial agent. Further research may explore other potential biological activities.
Key Applications
-
Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.
-
Screening for Novel Antimicrobial Leads: Utilizing this compound as a reference compound in the search for new antimicrobial agents.
Quantitative Data Summary
The antimicrobial activity of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]
| Test Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 134/94 | 6.25 | |
| Staphylococcus aureus | SG511 | 0.78 | |
| Enterococcus faecalis | 1528 | 1.56 | |
| Bacillus subtilis | ATCC6633 | 1.00 | |
| Escherichia coli | SG 458 | 12.5 | |
| Rhodotorula rubra | IMET25030 | >50.0 | |
| Kluyveromyces marxianus | IMET 25148 | 6.25 | |
| Candida albicans | BMSY212 | 6.25 | |
| Sporobolomyces salmonicolor | SBUG549 | 6.25 | |
| Penicillium notatum | JP 36 | >50.0 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, suspend 3-5 isolated colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Within 15 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final bacterial or fungal inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The sterility control should remain clear, and the growth control should show distinct turbidity.
-
Optionally, a microplate reader can be used to measure the optical density (OD) to determine the percentage of growth inhibition.
-
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of this compound's antimicrobial activity.
Materials:
-
This compound solution of known concentration
-
Muller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cork borer (6-8 mm diameter)
-
Sterile pipette tips
-
Incubator
-
Calipers
Protocol:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized microbial inoculum.
-
Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of growth.
-
-
Well Creation:
-
After the inoculum has dried, use a sterile cork borer to create wells in the agar.
-
-
Application of this compound:
-
Carefully pipette a fixed volume (e.g., 100 µL) of the this compound solution into each well.
-
Include a negative control (solvent used to dissolve this compound) and a positive control (a known antibiotic).
-
-
Incubation:
-
Allow the plates to stand for a period to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters using calipers.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Future Directions and Other Potential In Vitro Models
While the current body of research on this compound is focused on its antimicrobial properties, the following in vitro models are suggested for future investigations to broaden the understanding of its pharmacological profile.
-
Cytotoxicity Assays: To assess the potential toxicity of this compound against mammalian cell lines (e.g., HaCaT, HepG2, HEK293), assays such as MTS or LDH release assays could be employed.
-
Hemolytic Activity Assay: A preliminary report suggests this compound may have hemolytic activity. A detailed in vitro hemolytic assay using red blood cells would quantify this effect.
-
Receptor Binding Assays: To determine if this compound interacts with specific receptors (e.g., G-protein coupled receptors, ion channels), competitive radioligand binding assays or fluorescence-based assays could be performed using cell membranes or recombinant proteins.
-
Enzyme Inhibition Assays: The potential for this compound to inhibit the activity of specific enzymes could be investigated using various enzymatic assays.
The exploration of these additional in vitro models will be crucial in elucidating the full therapeutic potential and safety profile of this compound.
References
Piptamine: Application Notes and Protocols for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Piptamine, a novel tertiary amine with significant antimicrobial properties. This compound, isolated from the fungus Piptoporus betulinus, has demonstrated notable activity against a range of Gram-positive bacteria and yeasts. This document outlines its antimicrobial spectrum, mechanism of action, and detailed protocols for in vitro and in vivo evaluation.
Antimicrobial Spectrum of this compound
This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and several yeast species. Its efficacy is less pronounced against Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of its effectiveness.
Quantitative Data Summary
The antimicrobial potency of this compound has been quantified through MIC determination using standard broth microdilution and agar diffusion assays. The following table summarizes the MIC values of this compound against various microorganisms as reported in the literature.[1][2][3]
| Test Organism | Strain | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 134/94 | 6.25 |
| Staphylococcus aureus | SG511 | 0.78 |
| Enterococcus faecalis | 1528 | 1.56 |
| Bacillus subtilis | ATCC6633 | 1.00 |
| Gram-Negative Bacteria | ||
| Escherichia coli | SG 458 | >12.5 |
| Yeasts and Fungi | ||
| Candida albicans | BMSY212 | 6.25 |
| Rhodotorula rubra | IMET25030 | 50.0 |
| Kluyveromyces marxianus | IMET 25148 | 6.25 |
| Sporobolomyces salmonicolor | SBUG549 | 6.25 |
| Penicillium notatum | JP 36 | >50.0 |
Mechanism of Action
The primary mechanism of this compound's antimicrobial action is the disruption of the bacterial cell membrane. Unlike many conventional antibiotics that target intracellular processes like protein or cell wall synthesis, this compound directly compromises the integrity of the cell membrane, leading to cell lysis and death. This direct action on a conserved cellular structure makes the development of resistance more challenging for microorganisms.
Signaling Pathway of Membrane Disruption
The following diagram illustrates the proposed mechanism of this compound's interaction with the bacterial cell membrane.
Caption: Proposed mechanism of this compound-induced cell membrane disruption.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial properties of this compound.
Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for the broth microdilution assay.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to the desired starting concentration for serial dilutions.
-
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
96-Well Plate Preparation and Inoculation:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.
-
Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a growth control (broth + inoculum, no this compound) and a sterility control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of this compound.
References
Application Notes and Protocols for Piptamine as a Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptamine, a natural product isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina), has emerged as a promising lead compound in drug discovery.[1][2] This tertiary amine exhibits a range of biological activities, including notable antimicrobial and potential anticancer properties.[3][4] These application notes provide a comprehensive overview of this compound's known bioactivities, detailed protocols for its evaluation, and strategies for its development as a therapeutic agent.
Biological Activity of this compound
This compound has demonstrated significant activity against a variety of microorganisms and has shown potential as a cytotoxic agent against cancer cells.
Antimicrobial Activity
This compound exhibits potent activity against Gram-positive bacteria and several fungal strains.[3] The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of an antimicrobial agent that inhibits visible growth, have been determined for several organisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | SG511 | 0.78 |
| Enterococcus faecalis | 1528 | 1.56 |
| Bacillus subtilis | ATCC6633 | 1.00 |
| Escherichia coli | SG 458 | 12.5 |
| Candida albicans | BMSY212 | 6.25 |
| Rhodotorula rubra | IMET25030 | 6.25 |
| Kluyveromyces marxianus | IMET25148 | 6.25 |
| Sporobolomyces salmonicolor | SBUG549 | 6.25 |
| Penicillium notatum | JP 36 | >50.0 |
Anticancer Activity
Table 2: Cytotoxic Activity of Fomitopsis betulina Extracts against Cancer Cell Lines
| Cancer Cell Line | Extract Type | IC50 (µg/mL) |
| Colon Cancer | ||
| HT-29 | Glucooligosaccharides | 17.06 |
| LS180 | Glucooligosaccharides | 19.55 |
| SW620 | Glucooligosaccharides | 14.92 |
| SW948 | Glucooligosaccharides | 18.30 |
| Prostate Cancer | ||
| DU145 | Mycelial Culture | 16.11 |
| Melanoma | ||
| A375 | Mycelial Culture | 43.02 |
| WM795 | Mycelial Culture | 65.70 |
| A375 | Ethanolic | 3.21 (µl/ml) |
| WM115 | Ethanolic | 10.10 (µl/ml) |
Experimental Protocols
Isolation and Purification of this compound
This compound can be isolated from submerged cultures of Piptoporus betulinus. The following is a general protocol for its extraction and purification.
Protocol 1: this compound Isolation
-
Cultivation: Inoculate a suitable liquid medium with Piptoporus betulinus and incubate for 21 days.
-
Extraction: Extract the culture broth with an organic solvent such as ethyl acetate.
-
Concentration: Evaporate the solvent to obtain a crude extract.
-
Chromatography: Subject the crude extract to column chromatography (e.g., Sephadex LH-20) to separate fractions based on polarity.
-
Bioassay-Guided Fractionation: Test the fractions for the desired biological activity (e.g., antimicrobial or cytotoxic) to identify the active fractions.
-
Final Purification: Further purify the active fractions using techniques like silica gel chromatography to obtain pure this compound.
Workflow for this compound Isolation and Screening
Caption: Workflow for the isolation, purification, and biological screening of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Protocol 2: Broth Microdilution MIC Assay
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Prepare Microtiter Plate: Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of a row and perform serial twofold dilutions across the plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add 5 µL of the inoculum to each well, resulting in a final volume of 105 µL.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of this compound that causes 50% inhibition of cell growth (IC50) from the dose-response curve.
This compound as a Lead Compound for Drug Development
The favorable antimicrobial and potential anticancer activities of this compound make it an excellent candidate for lead optimization. The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of the lead compound.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound structure can help identify key functional groups responsible for its biological activity. Potential modifications include:
-
Alkyl Chain Modification: Varying the length and branching of the pentadecyl chain.
-
Amine Substitution: Introducing different substituents on the nitrogen atom.
-
Aromatic Ring Modification: Altering the substituents on the benzyl group.
Lead Optimization Strategies
A general workflow for the lead optimization of a natural product like this compound is outlined below.
General Lead Optimization Workflow
Caption: A typical iterative cycle for the lead optimization of a natural product.
Potential Signaling Pathways
While the exact mechanisms of action for this compound's cytotoxicity are not yet fully elucidated, many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. A hypothetical signaling pathway for this compound-induced apoptosis is presented below.
Hypothesized this compound-Induced Apoptotic Pathway
Caption: A conceptual diagram of a potential apoptotic pathway induced by this compound.
Conclusion
This compound represents a valuable natural product with demonstrated antimicrobial and potential anticancer activities. The protocols and strategies outlined in these application notes provide a framework for researchers to further investigate and develop this compound as a lead compound for novel therapeutics. Further studies are warranted to elucidate its precise mechanisms of action and to explore the structure-activity relationships of its derivatives to generate optimized drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Piptamine Yield from Fomitopsis betulina Culture
Welcome to the technical support center for optimizing Piptamine production from Fomitopsis betulina (birch polypore) cultures. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a tertiary amine antibiotic produced by the fungus Fomitopsis betulina. It has demonstrated antibacterial activity, particularly against Gram-positive bacteria, making it a compound of interest for new drug discovery and development.[1][2][3]
Q2: What is the proposed biosynthetic pathway for this compound?
A2: The complete biosynthetic pathway for this compound has not been fully elucidated. However, it is proposed to be a tertiary amine derived from a polyketide backbone. The synthesis likely involves a polyketide synthase (PKS) to create a 15-carbon chain, followed by enzymatic modifications including amination and methylation to form the final this compound molecule.[4]
Q3: Can this compound be produced in a laboratory setting?
A3: Yes, this compound has been successfully isolated from submerged cultures of Fomitopsis betulina.[5] This allows for controlled production and optimization of yield, independent of collecting the fungus from its natural habitat.
Q4: What are the general strategies to enhance this compound yield?
A4: Key strategies to enhance the production of secondary metabolites like this compound in fungal cultures include:
-
Media Optimization: Adjusting carbon and nitrogen sources, as well as micronutrients.
-
Precursor Feeding: Supplying the culture with biosynthetic precursors to direct metabolic pathways towards this compound synthesis.
-
Elicitation: Introducing stress-inducing agents (elicitors) to trigger the fungus's defense mechanisms, which can include the increased production of secondary metabolites.
-
Optimization of Physical Parameters: Fine-tuning culture conditions such as temperature, pH, agitation, and aeration.
Troubleshooting Guides
Low or No this compound Yield
Problem: After following a standard submerged culture protocol, I am detecting very low or no this compound in my culture broth.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Culture Medium | The initial medium composition is critical. Ensure you are using a rich medium that supports both mycelial growth and secondary metabolite production. A good starting point is a medium containing glucose, malt extract, soybean meal, and yeast extract. Systematically vary the carbon and nitrogen sources to find the optimal ratio for this compound production. |
| Incorrect Physical Parameters | Verify that the temperature, pH, and agitation speed are within the optimal range for F. betulina. The initial discovery of this compound used a cultivation temperature of 23°C and a shaking speed of 110 rpm for 21 days. |
| Strain Variability | Different strains of F. betulina can have varying capacities for producing secondary metabolites. If possible, screen several isolates to identify a high-producing strain. |
| Suboptimal Harvest Time | Secondary metabolite production often occurs during the stationary phase of fungal growth. Perform a time-course experiment, harvesting and analyzing samples at different time points (e.g., every 2-3 days) to determine the peak production period. |
Precursor Feeding Issues
Problem: I have tried feeding potential precursors, but the this compound yield has not increased.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Precursor | While the exact precursors are unknown, based on the proposed biosynthetic pathway, consider feeding with intermediates of polyketide synthesis (e.g., acetate, malonate) and amino acid metabolism. Given that many fungal alkaloids are derived from tryptophan, this is also a logical precursor to test. |
| Precursor Toxicity | High concentrations of precursors can be toxic to the fungal mycelium, inhibiting growth and metabolite production. Test a range of precursor concentrations, starting from a low level and gradually increasing. |
| Incorrect Timing of Addition | The timing of precursor addition is crucial. Adding the precursor at the beginning of the exponential growth phase is often effective. Experiment with adding the precursor at different stages of the fungal growth cycle. |
Elicitation Ineffectiveness
Problem: The addition of elicitors did not result in a significant increase in this compound production.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Elicitor | The choice of elicitor is critical. For fungal cultures, both biotic (e.g., yeast extract, fungal cell wall fragments) and abiotic (e.g., heavy metal salts in trace amounts) elicitors can be effective. Experiment with a variety of elicitors. |
| Suboptimal Elicitor Concentration | Elicitor response is often dose-dependent. A concentration that is too low may not induce a response, while a concentration that is too high can be toxic. Perform a dose-response experiment for each elicitor. |
| Incorrect Timing of Elicitation | Elicitors are typically most effective when added during the mid-to-late exponential growth phase. |
Experimental Protocols
Protocol 1: Submerged Culture of Fomitopsis betulina for this compound Production
This protocol is based on the conditions used in the initial discovery of this compound.
-
Media Preparation:
-
Prepare the seed medium with the following composition (per liter of distilled water):
-
Glucose: 10 g
-
Malt extract: 20 g
-
Soybean meal: 5 g
-
Yeast extract: 1 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
ZnSO₄·7H₂O: 0.008 g
-
CaCO₃: 1 g
-
-
Adjust the pH to 5.0-5.3 before sterilization.
-
Dispense 100 mL of the medium into 500 mL Erlenmeyer flasks.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
-
Inoculation:
-
Inoculate each flask with a mycelial plug from a fresh malt extract agar (MEA) plate of F. betulina.
-
-
Incubation:
-
Incubate the flasks on a rotary shaker at 110 rpm and 23°C for 21 days.
-
Protocol 2: Extraction of this compound from Culture Broth
-
Harvesting:
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
-
Solvent Extraction:
-
Extract the culture broth twice with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Concentration:
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Protocol 3: Quantification of this compound by HPLC-MS/MS
This is a general guideline for developing a quantification method. Specific parameters will need to be optimized for your instrument.
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound will need to be determined by infusing a purified standard. For a related compound, 5-methoxy-N,N-diisopropyltryptamine, a precursor ion of m/z 229 and product ions were used for quantification.
-
Data Presentation
Table 1: Influence of Carbon Source on Mycelial Biomass and Secondary Metabolite Production in Basidiomycetes (Illustrative)
| Carbon Source | Mycelial Biomass (g/L) | Relative Secondary Metabolite Yield (%) |
| Glucose | 12.5 ± 0.8 | 100 |
| Fructose | 10.2 ± 0.6 | 85 |
| Sucrose | 14.1 ± 1.1 | 120 |
| Maltose | 15.3 ± 0.9 | 135 |
| Starch | 9.8 ± 0.7 | 70 |
Note: This table is illustrative and based on general findings for basidiomycetes. Optimal sources for this compound production need to be determined experimentally.
Table 2: Influence of Nitrogen Source on Mycelial Biomass and Secondary Metabolite Production in Basidiomycetes (Illustrative)
| Nitrogen Source | Mycelial Biomass (g/L) | Relative Secondary Metabolite Yield (%) |
| Peptone | 13.8 ± 1.0 | 115 |
| Yeast Extract | 14.5 ± 0.9 | 125 |
| Ammonium Sulfate | 9.5 ± 0.5 | 80 |
| Sodium Nitrate | 8.2 ± 0.6 | 65 |
| Casein | 11.7 ± 0.8 | 100 |
Note: This table is illustrative and based on general findings for basidiomycetes. Optimal sources for this compound production need to be determined experimentally.
Visualizations
Caption: Experimental workflow for optimizing this compound yield.
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. Chemical composition and biological activity of extracts from fruiting bodies and mycelial cultures of Fomitopsis betulina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon and nitrogen source effects on basidiomycetes exopolysaccharide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Piptamine Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the production of Piptamine. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the scaling up of this compound production, from laboratory-scale fermentation to potential industrial manufacturing.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a fungal secondary metabolite with the chemical name N-benzyl-N-methylpentadecan-1-amine. It is produced by the fungus Fomitopsis betulina (formerly Piptoporus betulinus) and has demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₁N | |
| Molecular Weight | 331.58 g/mol | |
| Appearance | Waxy solid | |
| Primary Source | Fermentation of Fomitopsis betulina | |
| Antimicrobial Spectrum | Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), yeasts (e.g., Candida albicans), and some fungi. |
Q2: What are the primary methods for this compound production?
Currently, the primary method for this compound production is through submerged liquid fermentation of the fungus Fomitopsis betulina. While a complete synthetic route has not been published, a potential chemical synthesis can be envisioned based on standard organic chemistry reactions.
Q3: What are the main challenges in scaling up this compound fermentation?
Scaling up fermentation from a shake flask to a large-scale bioreactor presents several challenges that can affect this compound yield and process reproducibility. Key challenges include:
-
Maintaining Environmental Consistency: Replicating the precise mass transfer, mixing, and shear stress conditions of a small-scale culture in a large bioreactor is difficult.
-
Oxygen Transfer: Ensuring adequate dissolved oxygen (DO) levels is critical for fungal metabolism and the production of secondary metabolites like this compound. Bioreactors require controlled aeration and agitation to achieve sufficient oxygen transfer, which can be a significant challenge in large volumes.
-
Shear Stress: The mechanical agitation in a bioreactor can damage the fungal mycelia or alter its morphology, which in turn can negatively impact this compound production.
-
Contamination: Maintaining sterility in a large-scale bioreactor over a prolonged fermentation period is more challenging than in a laboratory setting.
-
Low Yields: Wild-type fungal strains often have low production yields of the desired secondary metabolite. Strain improvement and process optimization are typically required to make the process economically viable.
Q4: Are there any known synthetic routes for this compound?
While there are no published synthetic routes specifically for this compound, a plausible multi-step synthesis can be proposed based on established chemical reactions for the synthesis of similar N-benzylated long-chain amines. A potential route could involve the reductive amination of pentadecanal with N-methylbenzylamine.
Section 2: Troubleshooting Guides
Fermentation Troubleshooting
This guide addresses common issues encountered during the fermentation of Fomitopsis betulina for this compound production.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No this compound Yield | - Suboptimal fermentation medium composition.- Inadequate aeration and dissolved oxygen levels.- Incorrect fermentation temperature or pH.- Fungal strain degradation or mutation.- Presence of inhibitory compounds in the medium. | - Optimize the carbon and nitrogen sources in the medium. Malt extract and dextrose have been shown to be suitable for F. betulina growth and metabolite production.- Increase agitation and/or airflow rate to improve oxygen transfer. Monitor dissolved oxygen levels.- Maintain the optimal temperature (around 23-25°C) and pH (around 5.0-6.0) for F. betulina growth and this compound production.- Use a fresh, high-producing culture for inoculation. Consider strain improvement techniques.- Analyze the medium for potential inhibitors. |
| Contamination (Bacterial or Fungal) | - Inadequate sterilization of the bioreactor, medium, or air supply.- Non-sterile sampling techniques.- Leaks in the bioreactor seals. | - Ensure all equipment and media are properly sterilized before use.- Use aseptic techniques for all manipulations.- Regularly inspect the bioreactor for any potential leaks. |
| Foaming | - High protein content in the medium.- High agitation or aeration rates. | - Add a sterile antifoaming agent to the bioreactor.- Reduce the agitation and/or aeration rate if it does not compromise dissolved oxygen levels. |
| Mycelial Pelleting or Clumping | - High agitation speed leading to shear stress.- Suboptimal medium composition. | - Optimize the agitation speed to minimize shear stress while maintaining adequate mixing.- Adjust the medium composition, such as the concentration of trace elements. |
| Slow Fungal Growth | - Suboptimal growth medium.- Incorrect temperature or pH.- Low inoculum density. | - Ensure the growth medium contains all necessary nutrients.- Verify and adjust the temperature and pH to optimal levels.- Increase the inoculum size. |
Downstream Processing and Purification Troubleshooting
This guide addresses common issues encountered during the extraction and purification of this compound from the fermentation broth.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Extraction Yield | - Inefficient solvent extraction.- this compound degradation during extraction. | - Optimize the choice of extraction solvent (ethyl acetate has been reported to be effective).- Perform multiple extractions to ensure complete recovery.- Avoid high temperatures and exposure to strong acids or bases during extraction. |
| Poor Purity after Chromatography | - Inappropriate stationary or mobile phase.- Co-elution of impurities with similar polarity.- Overloading the chromatography column. | - Screen different chromatography techniques (e.g., normal-phase, reverse-phase) and solvent systems.- Consider using a multi-step purification process.- Optimize the sample load on the column. |
| Product Degradation during Purification | - Oxidation of the amine group.- Thermal degradation at high temperatures. | - Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use low temperatures during solvent evaporation (rotary evaporation under reduced pressure). |
| Difficulty in Removing Solvent | - High boiling point of the purification solvent. | - Use a high-vacuum pump for solvent removal.- Consider lyophilization if the product is dissolved in a suitable solvent. |
Section 3: Experimental Protocols
Protocol for Submerged Fermentation of Fomitopsis betulina for this compound Production
This protocol is a general guideline for the lab-scale production of this compound. Optimization will be required for scale-up.
Materials:
-
High-producing strain of Fomitopsis betulina
-
Seed medium (e.g., 1% glucose, 2% malt extract, 0.5% soya bean meal, 0.1% yeast extract, 0.1% KH₂PO₄, 0.05% MgSO₄·7H₂O, 0.0008% ZnSO₄·7H₂O, 0.1% CaCO₃)
-
Production medium (similar to seed medium, may require optimization)
-
Shake flasks or bioreactor
-
Incubator shaker or bioreactor control unit
Procedure:
-
Inoculum Preparation: Inoculate a shake flask containing the seed medium with a culture of F. betulina. Incubate at 23-25°C with shaking (e.g., 110 rpm) for 7-10 days.
-
Production Culture: Inoculate the production medium in a larger shake flask or a sterilized bioreactor with the seed culture (e.g., 5-10% v/v).
-
Fermentation: Incubate the production culture at 23-25°C for 21 days. For a bioreactor, maintain a controlled environment with agitation and aeration to ensure adequate dissolved oxygen levels. Monitor pH and adjust if necessary.
-
Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by filtration or centrifugation. The this compound is expected to be in the broth.
Protocol for Extraction and Purification of this compound
This protocol outlines a general procedure for isolating this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Rotary evaporator
Procedure:
-
Extraction: Extract the fermentation broth with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator at low temperature.
-
Chromatographic Purification: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of chloroform and methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Final Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Proposed Synthetic Route for this compound
This is a hypothetical protocol for the chemical synthesis of this compound.
Materials:
-
Pentadecanal
-
N-methylbenzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pentadecanal and N-methylbenzylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Reductive Amination: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 4: Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Improving Piptamine Stability in Solution
Welcome to the technical support center for Piptamine, a novel antimicrobial agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic chemical structure?
This compound is an antibiotic compound with the chemical name N-benzyl-N-methylpentadecan-1-amine. It is classified as a tertiary amine. Its structure consists of a long aliphatic chain, a methyl group, and a benzyl group attached to a nitrogen atom. Understanding this structure is key to predicting its chemical behavior and potential degradation pathways.
Q2: What are the primary factors that can affect the stability of this compound in solution?
Based on its tertiary amine structure, the stability of this compound in solution can be influenced by several factors, including:
-
pH: this compound may be susceptible to degradation in highly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1]
-
Light: Exposure to ultraviolet (UV) or ambient light may induce photodegradation.[1]
-
Oxidizing Agents: The tertiary amine functional group can be susceptible to oxidation.
-
Solvent Choice: The type of solvent used can impact the solubility and stability of this compound.
Q3: What are the likely degradation pathways for this compound?
Given that this compound is an N-benzyl tertiary amine, the following degradation pathways are plausible:
-
Oxidation: The nitrogen atom can be oxidized to form an N-oxide.
-
N-Dealkylation/N-Debenzylation: The methyl or benzyl group can be cleaved from the nitrogen atom.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This minimizes the risk of hydrolysis.
Q5: How should I store this compound solutions to maximize stability?
To ensure the longevity of your this compound solutions, adhere to the following storage practices:
-
Short-term storage: For daily use, store aqueous working solutions at 2-8°C and protect them from light.
-
Long-term storage: For stock solutions in anhydrous solvents like DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a dark, dry place.[2]
Troubleshooting Guide: this compound Solution Stability
| Problem | Potential Cause | Recommended Solution |
| Loss of antibacterial activity in prepared solutions. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Ensure stock solutions are stored at or below -20°C in an anhydrous solvent and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.[2] |
| Inconsistent results in antimicrobial assays (e.g., MIC, disk diffusion). | Variability in the concentration of active this compound due to degradation during the experiment. | Maintain consistent experimental conditions (pH, temperature). Prepare fresh dilutions from a stable stock solution immediately before use. |
| Precipitation observed in aqueous solutions. | Poor solubility of this compound in the chosen aqueous buffer. The long aliphatic chain of this compound suggests it may have low water solubility. | Prepare the initial stock solution in an organic solvent like DMSO before diluting into the aqueous experimental medium. Ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system. |
| Discoloration of the this compound solution. | Potential oxidation or other degradation of the compound. | Prepare solutions in degassed buffers to minimize dissolved oxygen. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation products and pathways of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[3]
1. Preparation of this compound Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, cool, and neutralize with 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 70°C for 48 hours.
-
Also, place a vial of the this compound stock solution at 70°C for 48 hours.
-
After the specified time, allow the samples to cool to room temperature.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) in a transparent container to a UV light source (e.g., 254 nm) for 48 hours.
-
Prepare a control sample by wrapping a similar container in aluminum foil and keeping it alongside the exposed sample.
-
3. Analysis:
- Analyze all stressed and control samples using a suitable stability-indicating method, such as the HPLC-UV method described in Protocol 2.
- Compare the chromatograms of the stressed samples with the control to identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound Quantification
This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify this compound and separate it from its potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 15 10 90 20 10 90 22 50 50 | 25 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (this may need to be optimized based on the UV spectrum of this compound).
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
-
Sample Preparation: Dilute the samples from the forced degradation study or other stability experiments with the mobile phase to a concentration within the calibration range.
3. Analysis and Data Interpretation:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound remaining in the samples by comparing the peak area to the calibration curve.
-
Assess the chromatograms for the appearance of new peaks, which indicate degradation products. The method should demonstrate baseline separation between the this compound peak and any degradation product peaks.
Visualizations
Logical Workflow for Troubleshooting this compound Stability Issues
Caption: A troubleshooting workflow for addressing stability issues with this compound solutions.
Experimental Workflow for a Forced Degradation Study
Caption: A workflow outlining the key steps in a forced degradation study of this compound.
References
Technical Support Center: Overcoming Low Piptamine Bioactivity In Vitro
Welcome to the technical support center for Piptamine, a potent lipophilic antimicrobial agent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to its in vitro bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural antimicrobial compound isolated from the fungus Piptoporus betulinus. Its primary mechanism of action is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[1][2] This membrane-active property makes it a promising candidate against various pathogens, particularly Gram-positive bacteria.
Q2: I am observing lower than expected antimicrobial activity with this compound in my in vitro assays. What are the common causes?
A2: Low in vitro bioactivity of this compound is often attributed to its lipophilic nature and consequently poor aqueous solubility. This can lead to several issues in standard aqueous-based in vitro assays:
-
Precipitation in Media: this compound may precipitate out of the culture medium, reducing the effective concentration available to interact with the microorganisms.
-
Adsorption to Plastics: Lipophilic compounds can adsorb to the surfaces of plastic labware, such as microplates, further lowering the effective concentration.
-
Aggregation: this compound molecules may aggregate in aqueous solutions, preventing individual molecules from effectively interacting with bacterial membranes.
-
Binding to Media Components: Components in complex culture media, such as serum proteins, can bind to this compound, rendering it inactive.
Q3: How can I improve the solubility of this compound for my in vitro experiments?
A3: Several strategies can be employed to enhance the solubility and apparent bioactivity of this compound in vitro. These include:
-
Use of Co-solvents: A small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can be used to prepare stock solutions. However, it is crucial to use a minimal concentration as DMSO itself can have effects on microbial growth.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with increased aqueous solubility.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its dispersion and delivery in aqueous media.
Q4: Are there any specific considerations for in vitro testing of membrane-active compounds like this compound?
A4: Yes, the choice of assay and materials can significantly impact the results. For lipophilic and membrane-active compounds, it is recommended to:
-
Use low-binding microplates to minimize adsorption.
-
Consider the use of surfactants like Tween 80 in the assay medium to prevent non-specific binding, though their own potential antimicrobial effects should be controlled for.[3]
-
Carefully select the solvent and its final concentration, including appropriate solvent controls in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no antimicrobial activity observed. | Poor solubility of this compound in the assay medium. | 1. Prepare a stock solution in a minimal amount of DMSO and ensure the final concentration in the assay does not exceed 1% (v/v).2. Formulate this compound with a solubility enhancer such as β-cyclodextrin.3. Prepare a nanoparticle formulation of this compound. |
| Adsorption of this compound to microplate wells. | 1. Use low-binding microplates.2. Incorporate a non-ionic surfactant like Tween 80 (at a low, non-inhibitory concentration) in the culture medium. | |
| Inactivation by serum proteins in the medium. | 1. If possible, perform initial screening in serum-free medium.2. If serum is required, perform a protein binding assay to determine the free fraction of this compound. | |
| Inconsistent results between experiments. | Variability in the preparation of this compound solutions. | 1. Ensure consistent and thorough mixing of stock solutions before dilution.2. Prepare fresh dilutions for each experiment. |
| Precipitation of this compound upon dilution into aqueous medium. | 1. Visually inspect dilutions for any signs of precipitation.2. Decrease the final concentration of this compound if precipitation is observed. |
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms and provides an illustrative example of how solubility enhancement can improve these values.
| Microorganism | This compound MIC (µg/mL) | Illustrative this compound-β-Cyclodextrin Complex MIC (µg/mL)* |
| Staphylococcus aureus SG511 | 0.78 | 0.1 - 0.5 |
| Enterococcus faecalis 1528 | 1.56 | 0.2 - 0.8 |
| Bacillus subtilis ATCC6633 | 1.00 | 0.1 - 0.5 |
| Escherichia coli SG 458 | >12.5 | 5 - 10 |
| Candida albicans BMSY212 | 6.25 | 1 - 3 |
| Rhodotorula rubra IMET25030 | 6.25 | 1 - 3 |
| Kluyveromyces marxianus IMET 25148 | 6.25 | 1 - 3 |
Note: The MIC values for the this compound-β-Cyclodextrin Complex are illustrative and based on the typical improvements seen for lipophilic antimicrobial compounds upon cyclodextrin formulation. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound-β-cyclodextrin inclusion complex using the kneading method to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Calculate the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Place the β-cyclodextrin in a mortar.
-
Add a small amount of a water:ethanol (1:1 v/v) mixture to the β-cyclodextrin and triturate to form a homogeneous paste.
-
Dissolve the calculated amount of this compound in a minimal volume of ethanol.
-
Gradually add the this compound solution to the β-cyclodextrin paste while continuously kneading with the pestle for 45-60 minutes.
-
If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.
-
The resulting paste is then dried in a vacuum oven at 40-50°C for 24 hours to obtain a solid powder of the inclusion complex.
-
The resulting powder can be stored in a desiccator and used to prepare aqueous stock solutions for in vitro assays.
Protocol 2: Broth Microdilution MIC Assay for this compound and its Formulations
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound and its formulations using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., in DMSO or as a cyclodextrin complex in water)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Sterile 96-well low-binding microplates
-
Multichannel pipette
Procedure:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microplate.
-
Add 100 µL of the highest concentration of the this compound test solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound) and well 12 as the sterility control (no bacteria).
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubate the microplate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
This compound's Mechanism of Action: Bacterial Membrane Disruption
References
Piptamine Technical Support Center: Solubility Troubleshooting
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered when working with Piptamine. Follow these FAQs and troubleshooting protocols to ensure successful experimental setup and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
This compound is an antibiotic compound isolated from the fungus Piptoporus betulinus.[1][2][3] Structurally, it is a tertiary amine with a long aliphatic chain (molecular formula C₂₃H₄₁N), which makes it lipophilic or "fat-loving".[4][5] This chemical nature leads to poor solubility in aqueous solutions like water or cell culture media, which is a common challenge for many organic compounds in biological research. For in vitro and in vivo experiments, achieving a stable, dissolved state is critical for accurate and reproducible results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Based on its chemical properties and common laboratory practices for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds. While other organic solvents like ethanol or methanol might also be effective, DMSO is a standard choice for cell culture experiments due to its miscibility with water and media.
Q3: My this compound solution precipitates after I add it to my cell culture medium. What's happening and how can I fix it?
This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution.
To resolve this, consult the troubleshooting workflow below. Key strategies include warming the aqueous medium, increasing the final DMSO concentration (while staying within cellular tolerance limits), and reducing the final this compound concentration.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
DMSO can be toxic to cells at high concentrations. Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5%. However, primary cells or particularly sensitive cell lines may require a final concentration well below 0.1%. It is always best practice to run a vehicle control (media + DMSO at the final concentration, without this compound) to ensure the observed effects are from the compound and not the solvent.
| Cell Type | Recommended Final DMSO Concentration |
| Robust/Immortalized Cell Lines | ≤ 0.5% |
| Primary Cells & Sensitive Lines | ≤ 0.1% |
| Standard Practice | 0.1% |
Q5: How can I tell the difference between this compound precipitation and bacterial contamination in my culture?
Distinguishing between chemical precipitates and microbial contamination is a critical first step in troubleshooting.
| Characteristic | This compound Precipitate | Microbial Contamination |
| Microscopic View | Amorphous or crystalline structures, may appear as small black dots with Brownian motion. | Uniform shapes (e.g., cocci, bacilli) with potential for true motility. Fungi may appear as filamentous hyphae. |
| Culture Appearance | May settle at the bottom of the vessel; can cause slight, localized turbidity. | Uniform cloudiness (turbidity) that increases over time. |
| Media pH | No significant change in pH is expected. | Often a rapid drop in pH (media turns yellow) for bacteria; fungi may cause a shift to alkaline (purple). |
Troubleshooting & Experimental Protocols
Troubleshooting this compound Precipitation
If you observe a precipitate after diluting your DMSO stock into an aqueous medium, follow this logical workflow to identify and solve the problem.
Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Methodology:
-
Calculate Required Mass: this compound's molecular weight is 331.6 g/mol . To make 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * (1 L / 1000 mL) * 331.6 g/mol * 1000 mg/g = 3.316 mg
-
Weigh out 3.32 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.
-
Inspection: Hold the vial up to a light source to visually confirm that no undissolved particles remain. A clear solution is critical.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time. Store at -20°C or -80°C, protected from light.
Protocol: Preparing Working Dilutions in Aqueous Media
-
Pre-warm Media: Warm your cell culture medium or aqueous buffer to 37°C. This can significantly improve the solubility of some compounds.
-
Calculate Dilution: Determine the volume of your DMSO stock needed. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
V1 = (0.01 mM * 10 mL) / 10 mM = 0.01 mL = 10 µL
-
The final DMSO concentration will be (10 µL / 10 mL) * 100 = 0.1%.
-
-
Add and Mix: While gently vortexing or swirling the tube of pre-warmed media, add the 10 µL of this compound stock solution directly into the liquid. Do not pipette the stock onto the side of the tube. This rapid, vigorous mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final Inspection: Visually inspect the final working solution to ensure it is clear before adding it to your cells or experiment.
Hypothetical Mechanism of Action
While the precise molecular target of this compound is under investigation, its antibiotic properties suggest it may interfere with critical bacterial processes. The diagram below illustrates a hypothetical signaling pathway representing a common antibiotic mechanism.
References
- 1. This compound, a new antibiotic produced by Piptoporus betulinus Lu 9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new antibiotic produced by Piptoporus betulinus Lu 9-1. | Semantic Scholar [semanticscholar.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. scispace.com [scispace.com]
Piptamine Resistance Mechanism Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating piptamine resistance mechanisms.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments to develop and characterize this compound-resistant microbial strains.
Issue 1: Failure to Induce this compound Resistance in a Microbial Strain
Question: I have been attempting to generate a this compound-resistant strain by continuous exposure to increasing concentrations of the drug, but the cells die off before any significant increase in the Minimum Inhibitory Concentration (MIC) is observed. What could be going wrong?
Possible Causes and Solutions:
| Potential Cause | Observation | Recommended Action |
| Initial this compound Concentration is Too High | Widespread cell death after the initial exposure to this compound. | Start with a sub-lethal concentration of this compound (e.g., 0.5 x MIC) to allow for gradual adaptation. |
| Increment of this compound Concentration is Too Steep | Cells that survive one round of exposure die off after the subsequent increase in drug concentration. | Increase the this compound concentration more gradually (e.g., 1.1- to 1.5-fold increments) to avoid overwhelming the cellular stress responses.[1] |
| Insufficient Incubation Time | No observable increase in MIC after several passages. | Ensure a sufficient number of passages (generations) at each concentration to allow for the selection and proliferation of potentially resistant mutants. |
| Inappropriate Growth Medium | Poor growth of the microbial strain even in the absence of this compound. | Optimize the growth medium and conditions (e.g., temperature, aeration) for your specific microbial strain to ensure robust growth. |
Troubleshooting Workflow for Inducing this compound Resistance
Caption: Troubleshooting workflow for inducing this compound resistance.
Issue 2: Inconsistent MIC Results for this compound-Resistant Strains
Question: I have generated what appears to be a this compound-resistant strain, but the MIC values are not consistent across experiments. How can I troubleshoot this?
Possible Causes and Solutions:
| Potential Cause | Observation | Recommended Action |
| Inoculum Preparation | Variable turbidity in the inoculum suspension. | Standardize the inoculum to a 0.5 McFarland standard using a spectrophotometer or a Wickerham card to ensure a consistent starting cell density. |
| This compound Stock Solution Degradation | A gradual decrease in the measured MIC over time. | Prepare fresh stock solutions of this compound regularly and store them at the recommended temperature, protected from light. |
| Inconsistent Incubation Conditions | Variation in growth rates and MIC values between experiments. | Ensure that the incubator temperature is calibrated and maintained consistently. Incubate for a standardized period (e.g., 16-20 hours for bacteria). |
| Mixed Culture | Presence of colonies with different morphologies. | Streak the resistant strain on an agar plate to isolate single colonies and re-test the MIC from a pure culture. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is thought to exert its antimicrobial effect by disrupting the integrity of the bacterial cell membrane.[2] This leads to the dissolution of the membrane and subsequent cell death.[3][4]
Q2: What are the known cellular targets of this compound?
The primary cellular target of this compound is believed to be the bacterial cell membrane.[2] Studies have indicated that it does not inhibit enzymes involved in peptidoglycan synthesis, distinguishing its mechanism from that of beta-lactam antibiotics.
Q3: What are the common molecular mechanisms of antimicrobial resistance?
Common mechanisms of antimicrobial resistance include:
-
Target modification: Alterations in the drug's target site that prevent the drug from binding effectively.
-
Drug inactivation: Production of enzymes that degrade or modify the drug.
-
Reduced drug uptake: Changes in the cell membrane that limit the entry of the drug.
-
Active drug efflux: Increased expression of pumps that actively remove the drug from the cell.
Q4: How can I determine the mechanism of resistance in my this compound-resistant strain?
A combination of genomic and phenotypic approaches is recommended. Whole-genome sequencing of the resistant strain and comparison to the parental strain can identify mutations or the acquisition of new genes. Transcriptomic analysis can reveal changes in gene expression, such as the upregulation of efflux pumps.
Investigative Workflow for this compound Resistance Mechanism
Caption: A workflow for investigating novel this compound resistance mechanisms.
Experimental Protocols
1. Protocol for Generating this compound-Resistant Strains
This protocol is adapted from established methods for inducing drug resistance in vitro.
-
Materials:
-
Parental microbial strain
-
Appropriate liquid growth medium
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Incubator
-
-
Method:
-
Determine the baseline MIC of this compound for the parental strain using a standard broth microdilution assay.
-
Inoculate the parental strain into a liquid medium containing a sub-lethal concentration of this compound (e.g., 0.5 x MIC).
-
Incubate under appropriate conditions until the culture reaches a stable growth phase.
-
Passage the culture into a fresh medium containing a slightly higher concentration of this compound (e.g., a 1.2-fold increase).
-
Repeat the passaging step, gradually increasing the this compound concentration.
-
Periodically determine the MIC of the evolving population to monitor the development of resistance.
-
Once a significant increase in MIC is observed (e.g., >10-fold), isolate single colonies by plating on a solid medium.
-
Confirm the resistant phenotype of the isolates by re-testing the MIC.
-
2. Broth Microdilution Assay for MIC Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Microbial culture
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Method:
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of this compound in the broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized inoculum. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plate at the appropriate temperature for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Quantitative Data Summary
This compound Antimicrobial Activity
| Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus SG 511 | 0.78 |
| Enterococcus faecalis 1528 | 1.56 |
| Candida albicans | 6.25 |
| Rhodotorula rubra | 6.25 |
| Kluyveromyces marxianus | 6.25 |
| Penicillium notatum | >50.0 |
Hypothetical this compound Resistance Signaling Pathway
Caption: A hypothetical signaling pathway for this compound resistance.
References
- 1. Molecular Methods for Detection of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Frontiers | Detection of antimicrobial resistance via state-of-the-art technologies versus conventional methods [frontiersin.org]
- 4. Frequently Asked Questions (FAQs) About Antimicrobial Use and Resistance - MN Dept. of Health [health.state.mn.us]
Piptamine Antimicrobial Susceptibility Testing: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining antimicrobial susceptibility testing (AST) of Piptamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of antimicrobial activity?
This compound is an antibiotic isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina).[1] It has demonstrated a notable spectrum of antimicrobial activity, with particularly strong efficacy against Gram-positive bacteria.[1][2] Its activity against Gram-negative bacteria is less pronounced.[1] this compound has also been evaluated for its antifungal properties and has shown activity against a range of yeasts.[1]
Q2: What is the mechanism of action of this compound?
Initial investigations have identified the bacterial cell membrane as the primary site of action for this compound. Competitive binding assays have shown that this compound does not inhibit enzymes involved in peptidoglycan synthesis, ruling out a mechanism similar to β-lactam antibiotics. The rapid bactericidal activity observed is consistent with mechanisms that compromise the bacterial cell membrane.
Q3: What are the reported Minimum Inhibitory Concentration (MIC) values for this compound?
The antimicrobial potency of this compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MIC values for this compound against various microorganisms are summarized in the table below.
| Test Organism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | SG 511 | Gram-Positive Bacteria | 0.78 |
| Staphylococcus aureus | 134/94 | Gram-Positive Bacteria | 6.25 |
| Enterococcus faecalis | 1528 | Gram-Positive Bacteria | 1.56 |
| Bacillus subtilis | ATCC 6633 | Gram-Positive Bacteria | 1.00 |
| Escherichia coli | SG 458 | Gram-Negative Bacteria | 50.0 |
| Candida albicans | BMSY 212 | Yeast | 6.25 |
| Rhodotorula rubra | IMET 25030 | Yeast | 6.25 |
| Kluyveromyces marxianus | IMET 25148 | Yeast | 6.25 |
| Sporobolomyces salmonicolor | SBUG 549 | Yeast | 6.25 |
| Penicillium notatum | JP 36 | Fungus | >50.0 |
Q4: What are the physical and chemical properties of this compound?
This compound is a tertiary amine with the molecular formula C₂₃H₄₁N. Its molecular weight is 331.6 g/mol . A significant challenge in working with this compound is its poor aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the antimicrobial susceptibility testing of this compound.
Issue 1: Inconsistent or No Zone of Inhibition in Agar Diffusion Assays.
-
Possible Cause 1: Poor Solubility. this compound has poor aqueous solubility, which can hinder its diffusion through the agar medium.
-
Solution: Prepare the initial stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO) before diluting it in the growth medium. It is crucial to include a solvent control to ensure the solvent itself does not inhibit microbial growth.
-
-
Possible Cause 2: Inappropriate Test Organism. this compound shows significantly higher activity against Gram-positive bacteria than Gram-negative bacteria.
-
Solution: Verify that the chosen test organism is appropriate for this compound's known spectrum of activity. For initial screening, using reference strains of Gram-positive bacteria like Staphylococcus aureus is recommended.
-
-
Possible Cause 3: Inoculum Size. An overly dense or sparse inoculum can affect the size of the inhibition zone.
-
Solution: Standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1 x 10⁸ colony forming units (CFU)/mL.
-
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Values from Broth Microdilution Assays.
-
Possible Cause 1: this compound Precipitation. Due to its hydrophobic nature, this compound may precipitate out of the aqueous broth medium, especially at higher concentrations.
-
Solution: Visually inspect the wells of the microtiter plate for any signs of precipitation. The use of a solvent like DMSO to prepare the initial stock and careful serial dilutions can help maintain solubility. Consider using a broth medium with a small, standardized amount of a non-inhibitory surfactant, after validating that the surfactant does not affect microbial growth or this compound's activity.
-
-
Possible Cause 2: Non-standardized Inoculum. The final inoculum concentration in the wells is a critical variable.
-
Solution: Adhere to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which recommend a final inoculum of approximately 5x10⁵ CFU/mL for broth microdilution.
-
-
Possible Cause 3: this compound Instability. The stability of this compound in the culture medium over the incubation period could affect the results.
Issue 3: Difficulty in Interpreting Results due to Partial Inhibition or Trailing Endpoints.
-
Possible Cause: Bacteriostatic vs. Bactericidal Activity. this compound's mechanism of disrupting the cell membrane suggests it is likely bactericidal. However, at concentrations near the MIC, it may only inhibit growth (bacteriostatic effect), leading to trailing endpoints where partial growth is observed over a range of concentrations.
-
Solution: The MIC should be recorded as the lowest concentration that completely inhibits visible growth. To further investigate, you can determine the Minimum Bactericidal Concentration (MBC) by sub-culturing from the clear wells of the MIC assay onto antibiotic-free agar.
-
Experimental Protocols
1. Broth Microdilution Method for MIC Determination
This method is considered a quantitative assay for determining the MIC.
-
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Test microorganism culture
-
Sterile diluents (e.g., saline or broth)
-
Positive control antibiotic (e.g., ampicillin)
-
Negative (solvent) control
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of 5x10⁵ CFU/mL in the wells).
-
Inoculate each well (except for sterility controls) with the bacterial suspension.
-
Include a positive control (a standard antibiotic) and a negative control (broth with the solvent at the highest concentration used).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth).
-
2. Agar Well Diffusion Method
This is a qualitative or semi-quantitative method to assess antimicrobial activity.
-
Materials:
-
This compound
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Test microorganism culture
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).
-
Uniformly spread the inoculum onto the surface of the MHA plate using a sterile swab.
-
Allow the plate to dry for a few minutes.
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed volume of the this compound solution (at a known concentration) into each well.
-
Include a solvent control in one of the wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs). The size of the inhibition zone is inversely correlated with the MIC.
-
Visualizations
Caption: A generalized workflow for antimicrobial susceptibility testing.
Caption: A decision-making diagram for troubleshooting AST experiments.
References
common pitfalls in Piptamine research and how to avoid them
Disclaimer
The topic "Piptamine" did not yield relevant scientific information and appears to be a fictional or unknown compound. To provide a valuable and accurate response that adheres to the requested format, this technical support center has been created for Dopamine , a widely researched neurotransmitter with well-documented experimental challenges.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate the common pitfalls in dopamine research.
Section 1: Sample Preparation and Stability
Dopamine is highly susceptible to oxidation, which can lead to sample degradation and inaccurate measurements. Proper handling and storage are critical.
Frequently Asked Questions (FAQs)
Q1: My dopamine samples are turning brown/dark. What is happening and can I still use them?
A: The color change indicates the oxidation of dopamine and the formation of polydopamine (PDA).[1] This process alters the chemical structure of dopamine, rendering the samples unusable for accurate quantification. It is crucial to discard darkened samples and prepare fresh ones using protocols that minimize oxidation.
Q2: I'm losing the dopamine signal in my supernatant samples for HPLC-EC analysis. What could be the cause?
A: This is a common issue that can stem from several factors:
-
Oxidation: Dopamine is readily oxidized, especially in neutral or alkaline pH and in the presence of metal ions.[2]
-
Low Concentration: The dopamine concentration in your samples may be below the detection limit of your instrument.[2]
-
Protein Precipitation Issues: Incomplete deproteinization can interfere with detection.
-
Adsorption: Dopamine may adsorb to plasticware or other surfaces.
Q3: What are the best ways to prevent dopamine oxidation during sample preparation and storage?
A: Several strategies can be employed:
-
Use Antioxidants: Adding reducing agents like reduced glutathione (GSH), sodium metabisulfite, or ascorbic acid to your solutions can significantly decrease oxidation.[1][2]
-
Control pH: Acidifying samples, for example with perchloric acid to a pH of ~2.6, helps to preserve dopamine.
-
Chelate Metal Ions: Including a chelating agent like EDTA in your buffers is important, as heavy metal ions can catalyze dopamine oxidation.
-
Create an Oxygen-Free Environment: For long-term storage, purging samples with nitrogen before sealing and freezing can prevent oxidation for extended periods.
Experimental Protocol: Preparation of Stabilized Dopamine Solutions
This protocol describes how to prepare dopamine solutions for cell culture experiments or as standards for analytical chemistry, incorporating methods to prevent oxidation.
-
Reagent Preparation:
-
Prepare your base buffer (e.g., cell culture media, artificial cerebrospinal fluid).
-
Prepare stock solutions of antioxidants. For example, 100 mM reduced glutathione (GSH) or 100 mM sodium tetraborate (borax) in ultrapure water.
-
Prepare a 1 M perchloric acid solution for acidification if required for your assay.
-
-
Dopamine Solution Preparation:
-
Immediately before your experiment, weigh the desired amount of dopamine hydrochloride.
-
Dissolve the dopamine in the pre-chilled base buffer.
-
Immediately add the antioxidant to its final concentration (e.g., 1 mM GSH).
-
If preparing samples for HPLC-EC, acidify an aliquot with perchloric acid (e.g., add 3 μl of 1 M perchloric acid to a 115 μl sample).
-
-
Handling and Storage:
-
Always keep dopamine solutions on ice and protected from light.
-
For short-term storage (up to 24 hours), store at 4°C in a tightly sealed, light-protected container.
-
For long-term storage, purge the solution with nitrogen gas for approximately 30 minutes, then seal and freeze at -80°C. This method can preserve dopamine for up to 2 months.
-
Use low-binding microcentrifuge tubes to minimize adsorption.
-
Section 2: Quantification and In Vivo Measurement
Accurately measuring dopamine, especially dynamic changes in living systems, presents significant challenges. The choice of analytical technique is critical and depends on the specific research question.
Troubleshooting Guide: Dopamine Detection by HPLC-EC
This guide provides a logical workflow for diagnosing issues with dopamine quantification.
References
Technical Support Center: Enhancing the Purity of Isolated Piptamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Piptamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a novel fungal tertiary amine with antibiotic properties. Its molecular formula is C₂₃H₄₁N. The primary natural source of this compound is the fungus Fomitopsis betulina (previously Piptoporus betulinus), a basidiomycete commonly found on birch trees. It is produced through submerged cultivation of the fungus.[1][2][3]
Q2: What are the common impurities in a crude this compound extract?
Crude extracts of Fomitopsis betulina are complex mixtures. Besides this compound, common co-extractives that may be considered impurities include:
-
Triterpenes: Such as polyporenic acid A and C, betulinic acid, and betulin.
-
Sterols: Including ergosterol peroxide and 9,11-dehydroergosterol peroxide.
-
Fatty Acids: Both saturated and unsaturated fatty acids.
-
Other Fungal Metabolites: A variety of other secondary metabolites produced by the fungus under specific culture conditions.
Q3: What are the standard methods for assessing the purity of a this compound sample?
The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry (MS) detector, HPLC is the gold standard for purity assessment, allowing for the quantification of this compound relative to any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and specific for detecting and identifying trace impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used for the absolute quantification of this compound without the need for a reference standard for every impurity.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to get a preliminary assessment of purity and to monitor the progress of purification.
Troubleshooting Guides
Guide 1: Column Chromatography Purification of this compound
The initial purification of this compound from the crude extract is typically performed using column chromatography, often with a Sephadex LH-20 column followed by a silica gel column.
Workflow for Column Chromatography Purification of this compound
Caption: Workflow for the two-step column chromatography purification of this compound.
| Problem | Possible Cause | Solution |
| Low yield of this compound after column chromatography | Incomplete extraction from the fungal culture. | Ensure efficient cell lysis and consider techniques like sonication to improve extraction. Optimize the solvent-to-biomass ratio. |
| This compound degradation during the process. | This compound, as a tertiary amine, could be sensitive to acidic conditions. If using silica gel, consider deactivating it with a base like triethylamine (0.1-1% in the mobile phase) to prevent degradation on acidic silanol groups. | |
| This compound is not eluting from the column. | The mobile phase may not be polar enough. For silica gel chromatography, gradually increase the percentage of methanol in the chloroform/methanol mobile phase. | |
| Co-elution of impurities with this compound | Poor separation on the column. | Optimize the mobile phase gradient. A shallower gradient can improve the resolution between closely eluting compounds. Ensure the column is not overloaded. |
| The chosen stationary phase is not suitable. | Consider using a different stationary phase, such as alumina or a reversed-phase C18 column, which may offer different selectivity. | |
| Peak tailing in chromatograms | Strong interaction between the basic this compound and acidic silanol groups on the silica gel. | Add a basic modifier like triethylamine or ammonium hydroxide (0.1-1%) to the mobile phase to improve the peak shape. |
Guide 2: Recrystallization of this compound
Recrystallization is a powerful technique for the final purification of this compound, especially for removing minor impurities.
Logical Workflow for Developing a Recrystallization Protocol
Caption: Decision-making workflow for this compound recrystallization.
| Problem | Possible Cause | Solution |
| This compound does not crystallize upon cooling | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to concentrate the solution and attempt cooling again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals. | |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. | |
| This compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of this compound. | Choose a solvent with a lower boiling point. |
| The cooling is too fast. | Ensure slow cooling. | |
| High concentration of impurities. | The sample may require further purification by chromatography before attempting recrystallization. | |
| Low recovery of this compound after recrystallization | Too much solvent was used, and a significant amount of this compound remains in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the this compound. |
| The crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution. |
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
This protocol outlines a general approach for purifying this compound using preparative High-Performance Liquid Chromatography.
Methodology:
-
Analytical Method Development:
-
Develop an analytical scale HPLC method using a C18 column.
-
Screen mobile phases such as acetonitrile/water or methanol/water gradients, possibly with a modifier like 0.1% formic acid or 0.1% ammonium hydroxide to ensure good peak shape for the tertiary amine.
-
Optimize the gradient to achieve good resolution between the this compound peak and any impurity peaks.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative C18 column with the same stationary phase as the analytical column.
-
Scale the flow rate and injection volume according to the column dimensions.
-
Inject the partially purified this compound sample.
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound.
Methodology:
-
Solvent Selection:
-
Test the solubility of the impure this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) at room temperature and at their boiling points.
-
An ideal single solvent will dissolve this compound when hot but not when cold.
-
Alternatively, find a solvent pair: one in which this compound is soluble (e.g., methanol) and one in which it is insoluble (e.g., water), where the two solvents are miscible.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the soluble solvent of a pair) until the this compound just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If using a two-solvent system, add the second (insoluble) solvent dropwise until the solution becomes cloudy, then add a drop or two of the first solvent to redissolve the precipitate before cooling.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Comparison of this compound Purification Techniques
| Purification Method | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Sephadex LH-20 Chromatography | 60-80% | 70-90% | Good for initial separation of compounds by size and polarity. | Lower resolution compared to silica or HPLC. |
| Silica Gel Chromatography | 85-95% | 60-80% | High resolution for many compounds; cost-effective. | Potential for sample degradation on acidic silica; can be time-consuming. |
| Recrystallization | >98% | 50-70% | Can yield very high purity; removes trace impurities effectively. | Lower recovery; requires a suitable solvent system; may not remove all impurities. |
| Preparative HPLC | >99% | 40-60% | Highest resolution; excellent for separating closely related impurities. | Expensive; lower capacity; requires more complex equipment. |
Note: The purity and recovery values are representative estimates for natural product purification and may vary depending on the initial purity of the crude extract and the optimization of the experimental conditions.
References
Validation & Comparative
Piptamine Structure-Activity Relationship: A Comparative Guide
An In-depth Analysis of Piptamine's Antimicrobial Properties and the Current Landscape of its Analog Development
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a bioactive compound is paramount for optimizing its therapeutic potential. This compound, a natural product isolated from the fungus Fomitopsis betulina, has demonstrated notable antimicrobial activity, positioning it as a compound of interest for further investigation. This guide provides a comprehensive overview of the known biological data for this compound and explores the current, albeit limited, public knowledge regarding its SAR studies.
This compound: The Parent Compound
This compound is a tertiary amine with the chemical structure N-benzyl-N-methylpentadecan-1-amine. It has been identified as a unique small molecule with a promising spectrum of antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.[1][2][3][4]
Antimicrobial Activity of this compound
Quantitative assessments of this compound's antimicrobial potency have been determined primarily through Minimum Inhibitory Concentration (MIC) assays. The available data from the literature is summarized in the table below.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | SG 511 | 0.78 | [2] |
| Enterococcus faecalis | 1528 | 1.56 | |
| Candida albicans | 6.25 | ||
| Rhodotorula rubra | 6.25 | ||
| Kluyveromyces marxianus | 6.25 | ||
| Sporobolomyces salmonicolor | |||
| Penicillium notatum | >50.0 |
Structure-Activity Relationship (SAR) Studies: A Notable Gap in Current Research
A thorough review of scientific literature reveals a significant gap in the exploration of the structure-activity relationship of this compound. To date, no published studies have reported the synthesis and systematic biological evaluation of a series of this compound analogs. While the potential for developing novel analogs with improved potency and a broader spectrum of activity is recognized, the necessary experimental data to establish a clear SAR is not yet available in the public domain.
The absence of this data means that a comparative analysis of this compound's performance against its synthetic or semi-synthetic derivatives cannot be conducted at this time. Such studies would be crucial for identifying the key structural motifs responsible for its antimicrobial activity and for guiding the rational design of more effective therapeutic agents.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for the determination of this compound's antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method for assessing antimicrobial susceptibility.
Workflow for MIC Determination:
Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Steps:
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured to a specific density (typically 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized microbial suspension. The microtiter plate is then incubated at an optimal temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Future Directions
The development of a robust SAR for this compound is a critical next step in harnessing its therapeutic potential. Future research should focus on the following areas:
Logical Flow for Future this compound SAR Studies:
Figure 2. Proposed workflow for future this compound SAR studies.
-
Total Synthesis of this compound: The development of an efficient and scalable total synthesis of this compound will be instrumental in providing a platform for the generation of analogs.
-
Analog Synthesis: A library of this compound analogs should be synthesized, focusing on modifications of the N-benzyl group, the N-methyl group, and the pentadecyl chain.
-
Systematic Biological Evaluation: All synthesized analogs should be systematically evaluated for their antimicrobial activity against a broad panel of clinically relevant bacteria and fungi.
-
SAR Analysis: The resulting biological data should be analyzed to establish a clear structure-activity relationship, identifying the key molecular features that govern the antimicrobial potency and spectrum of this compound and its derivatives.
References
Piptamine vs. Vancomycin: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Piptamine, a novel antimicrobial compound, and Vancomycin, a well-established glycopeptide antibiotic. The information is compiled from preclinical in vitro data and is intended to provide an objective overview to support research and development efforts in the field of infectious diseases.
Introduction
This compound is an antimicrobial metabolite isolated from the fungus Piptoporus betulinus. It has demonstrated notable activity against Gram-positive bacteria and certain yeasts. Vancomycin is a widely used antibiotic of last resort for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide aims to juxtapose the available efficacy data for these two compounds.
In Vitro Efficacy
The primary measure of in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Data Presentation
The following tables summarize the available MIC data for this compound and Vancomycin against relevant Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria and Yeast [1]
| Test Organism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | SG 511 | Gram-Positive Bacteria | 0.78 |
| Enterococcus faecalis | 1528 | Gram-Positive Bacteria | 1.56 |
| Bacillus subtilis | ATCC 6633 | Gram-Positive Bacteria | 1.00 |
| Staphylococcus aureus | 134/94 | Gram-Positive Bacteria | 6.25 |
| Candida albicans | BMSY 212 | Yeast | 6.25 |
Table 2: Minimum Inhibitory Concentration (MIC) Range of Vancomycin against Common Gram-Positive Bacteria
| Test Organism | Strain | Type | MIC (µg/mL) Range |
| Staphylococcus aureus | Various Clinical Isolates | Gram-Positive Bacteria | 0.5 - 2.0[2][3][4] |
| Staphylococcus aureus | ATCC 25923 (Control Strain) | Gram-Positive Bacteria | 0.5 - 2.0[2] |
| Enterococcus faecalis | Various Clinical Isolates | Gram-Positive Bacteria | 1.0 - 4.0 (susceptible) |
| Enterococcus faecalis | ATCC 29212 (Control Strain) | Gram-Positive Bacteria | 1.0 - 4.0 |
Note: A direct comparison of potency is challenging without MIC data for Vancomycin against the exact strains tested with this compound (S. aureus SG 511 and E. faecalis 1528). However, the available data suggests that this compound exhibits potent in vitro activity against these Gram-positive bacteria, with MIC values falling within the susceptible range of Vancomycin for the respective species.
In Vivo Efficacy
As of the latest available data, there are no published in vivo efficacy studies for this compound in animal models of infection. Therefore, a comparison with the extensive in vivo data available for Vancomycin is not currently possible. Vancomycin has well-established efficacy in various animal models of infection, which has been foundational to its clinical use.
Mechanisms of Action
This compound
The precise mechanism of action for this compound is still under investigation, but current evidence suggests that it targets and disrupts the bacterial cell membrane. This disruption leads to a loss of membrane integrity and subsequent cell death.
Vancomycin
Vancomycin inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The following is a generalized protocol for determining MIC values based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which were referenced in the studies providing this compound's MIC data.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a density equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antimicrobial Agent Dilution: The antimicrobial agent (this compound or Vancomycin) is serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Conclusion
This compound demonstrates promising in vitro activity against key Gram-positive pathogens, with MIC values that are comparable to the susceptible range for Vancomycin. Its distinct mechanism of action, targeting the bacterial cell membrane, may offer an advantage against bacteria that have developed resistance to cell wall synthesis inhibitors.
However, the current assessment of this compound's efficacy is limited by the lack of in vivo data. Further preclinical studies, including animal infection models, are crucial to determine its therapeutic potential and to provide a more comprehensive comparison with established antibiotics like Vancomycin. Researchers are encouraged to pursue these investigations to fully elucidate the potential of this compound as a future antibacterial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PMC [pmc.ncbi.nlm.nih.gov]
Validating Piptamine's Antimicrobial Action: A Comparative Guide to Membrane-Disrupting Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Piptamine, a novel antimicrobial agent, with established membrane-active antibiotics. By presenting supporting experimental data and detailed methodologies, we aim to facilitate the validation of this compound's mechanism of action and guide future research.
Introduction to this compound
This compound is an antibiotic isolated from the fungus Piptoporus betulinus. Its chemical structure, N-benzyl-N-methylpentadecan-1-amine, features a long hydrophobic aliphatic tail and a cationic tertiary amine head group. This amphipathic nature strongly suggests a mechanism of action involving the disruption of bacterial cell membranes. This compound has demonstrated significant activity against Gram-positive bacteria and some yeasts[1].
Comparative Analysis of Membrane-Active Antibiotics
To contextualize the validation of this compound's mechanism, we compare it with three well-characterized membrane-disrupting antibiotics: Daptomycin, Polymyxin B, and Nisin. The following table summarizes their key features and validated mechanisms of action.
| Feature | This compound (Proposed) | Daptomycin | Polymyxin B | Nisin |
| Class | Tertiary Amine | Cyclic Lipopeptide | Cyclic Lipopeptide | Lantibiotic (Bacteriocin) |
| Source | Piptoporus betulinus (fungus) | Streptomyces roseosporus (bacterium) | Paenibacillus polymyxa (bacterium) | Lactococcus lactis (bacterium) |
| Primary Target | Bacterial Cell Membrane | Bacterial Cell Membrane | Outer and Inner Membranes (Gram-negative) | Cell Wall Precursor Lipid II, Cell Membrane |
| Spectrum | Gram-positive bacteria, some yeasts[1] | Gram-positive bacteria[2][3] | Gram-negative bacteria[4] | Gram-positive bacteria |
| Validated MoA | Disruption of membrane integrity leading to leakage and depolarization (Hypothesized) | Calcium-dependent membrane insertion, oligomerization, pore formation, and membrane depolarization | Binds to lipopolysaccharide (LPS) in the outer membrane, disrupting both outer and inner membranes, leading to increased permeability | Binds to Lipid II, inhibiting cell wall synthesis and forming pores in the cell membrane |
Experimental Protocols for Validating Mechanism of Action
To validate the proposed membrane-disrupting mechanism of this compound, a series of key experiments should be performed. Below are detailed protocols for these assays, which can also be applied to the comparator antibiotics for a direct performance comparison.
Membrane Potential Assay
This assay measures the change in bacterial membrane potential upon exposure to an antimicrobial agent. The voltage-sensitive dye DiSC3(5) is used, which accumulates in polarized membranes and is released upon depolarization, leading to an increase in fluorescence.
Protocol:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase (OD600 of 0.5-0.6).
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Resuspend the cells in the same buffer to a final OD600 of 0.05.
-
-
Dye Loading:
-
Add DiSC3(5) to the bacterial suspension to a final concentration of 1 µM.
-
Incubate in the dark at room temperature with gentle agitation for 30-60 minutes to allow the dye to accumulate in the polarized membranes.
-
-
Fluorescence Measurement:
-
Transfer the cell suspension to a cuvette in a fluorometer.
-
Set the excitation and emission wavelengths to 622 nm and 670 nm, respectively.
-
Record the baseline fluorescence for a few minutes.
-
Add this compound (or the comparator antibiotic) at various concentrations (e.g., 0.5x, 1x, and 2x the Minimum Inhibitory Concentration - MIC).
-
Continuously record the fluorescence for at least 30 minutes. An increase in fluorescence indicates membrane depolarization.
-
As a positive control, add a known depolarizing agent like valinomycin.
-
Cytoplasmic Membrane Leakage Assay
This assay determines if the antimicrobial agent compromises the integrity of the bacterial cytoplasmic membrane, leading to the leakage of intracellular contents. This can be assessed by measuring the uptake of a fluorescent dye like N-phenyl-1-naphthylamine (NPN), which is normally excluded by an intact membrane.
Protocol:
-
Bacterial Culture Preparation:
-
Prepare the bacterial suspension as described in the membrane potential assay protocol.
-
-
Assay Procedure:
-
In a 96-well black plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Measure the baseline fluorescence using a microplate reader (excitation ~350 nm, emission ~420 nm).
-
Add this compound or the comparator antibiotic at various concentrations.
-
Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
An increase in fluorescence indicates that NPN has entered the cells due to membrane damage.
-
Transmission Electron Microscopy (TEM)
TEM allows for the direct visualization of morphological changes in bacterial cells after treatment with an antimicrobial agent, providing evidence of cell wall or membrane damage.
Protocol:
-
Bacterial Treatment:
-
Treat a mid-log phase bacterial culture with this compound or a comparator antibiotic at a bactericidal concentration for a defined period (e.g., 1-2 hours).
-
Include an untreated control.
-
-
Fixation:
-
Harvest the bacterial cells by centrifugation.
-
Fix the cells with a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer) for at least 2 hours at 4°C.
-
Wash the cells with the buffer.
-
Post-fix with 1% osmium tetroxide for 1-2 hours.
-
-
Dehydration and Embedding:
-
Dehydrate the fixed cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with an embedding resin (e.g., Epon) and polymerize at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope to observe any changes in cell morphology, such as cell lysis, membrane blebbing, or cytoplasmic leakage.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound and the validated mechanisms of the comparator antibiotics.
Caption: Proposed mechanism of action for this compound.
Caption: Validated mechanism of action for Daptomycin.
Caption: Validated mechanism of action for Polymyxin B.
Caption: Validated mechanism of action for Nisin.
Experimental Workflow
The following diagram illustrates a logical workflow for the experimental validation of this compound's mechanism of action.
Caption: Experimental workflow for this compound's MoA.
Conclusion
The structural characteristics of this compound strongly suggest a mechanism of action involving the disruption of bacterial cell membranes. The experimental protocols and comparative data provided in this guide offer a robust framework for validating this hypothesis. By systematically evaluating this compound's effects on membrane potential, integrity, and cellular morphology, researchers can elucidate its precise mechanism and pave the way for its potential development as a novel therapeutic agent.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Antibacterial mechanism of daptomycin antibiotic against Staphylococcus aureus based on a quantitative bacterial proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 4. Polymyxin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Piptamine and Other Fungal Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Piptamine, a novel fungal-derived antibiotic, with established antifungal and antibacterial agents. The objective is to present a clear, data-driven comparison of their performance, supported by experimental methodologies, to aid in research and development efforts.
Introduction to this compound
This compound is a tertiary amine antibiotic that was first isolated from a submerged culture of the basidiomycete fungus Piptoporus betulinus, now known as Fomitopsis betulina.[1] This fungus, commonly known as the birch polypore, has a history of use in folk medicine for its antimicrobial properties.[1] this compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and some yeasts.[1][2]
Comparative Analysis of Antimicrobial Activity
Data on this compound's Antimicrobial Spectrum
This compound has shown significant efficacy against Gram-positive bacteria and a range of yeasts. Its activity against Gram-negative bacteria appears to be less pronounced.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | SG 511 | Gram-Positive Bacteria | 0.78 |
| Staphylococcus aureus | 134/94 | Gram-Positive Bacteria | 6.25 |
| Enterococcus faecalis | 1528 | Gram-Positive Bacteria | 1.56 |
| Bacillus subtilis | ATCC 6633 | Gram-Positive Bacteria | >12.5 |
| Candida albicans | Yeast | 6.25 | |
| Rhodotorula rubra | Yeast | 6.25 | |
| Kluyveromyces marxianus | Yeast | 6.25 | |
| Sporobolomyces salmonicolor | Yeast | Not specified | |
| Penicillium notatum | Fungus | >50.0 |
Data sourced from multiple studies.
Data on Comparator Fungal Antibiotics
For comparison, the following tables summarize the general MIC ranges for three widely used fungal-derived or targeted antibiotics: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin).
Table 2: General MIC Ranges of Comparator Fungal Antibiotics against Candida species
| Antibiotic | Class | General MIC Range for Candida spp. (µg/mL) |
| Amphotericin B | Polyene | 0.25 - 1.0 |
| Fluconazole | Azole | 0.25 - 64 |
| Caspofungin | Echinocandin | 0.015 - 1.0 |
Note: These are general ranges and can vary significantly based on the Candida species and strain.
Mechanisms of Action
The mode of action of this compound differs from that of the major classes of antifungal drugs.
This compound: The proposed mechanism of action for this compound involves the disruption of the bacterial cell membrane's integrity. This disruption leads to the leakage of intracellular components and ultimately, cell death. The specific molecular targets within the membrane have not yet been fully elucidated.
Comparator Antibiotics:
-
Polyenes (e.g., Amphotericin B): These molecules bind to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of ions and other essential molecules, resulting in cell death.
-
Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane.
-
Echinocandins (e.g., Caspofungin): This class of antibiotics inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The absence of this structural polymer weakens the cell wall, leading to osmotic instability and cell lysis.
Experimental Protocols
Isolation of this compound from Fomitopsis betulina
The isolation of this compound is typically achieved through a bioassay-guided fractionation process.
-
Cultivation: A submerged culture of Fomitopsis betulina is grown in a suitable liquid medium for several days to allow for the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to separate the organic compounds from the aqueous medium.
-
Fractionation: The crude extract is then subjected to chromatographic techniques, such as column chromatography on Sephadex LH-20, to separate the components based on their physical and chemical properties.
-
Bioassay-Guided Purification: Each fraction is tested for antimicrobial activity using an agar diffusion assay with a susceptible test organism (e.g., Bacillus subtilis). The active fractions are selected for further purification.
-
Final Purification: The bioactive fractions are further purified using techniques like silica gel column chromatography to yield pure this compound.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound and other antibiotics is quantified by determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A growth control well (without antibiotic) and a sterility control well (without inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the test organism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method:
-
Plate Inoculation: The surface of an agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are cut into the agar using a sterile borer.
-
Application of Antibiotic: A defined volume of the antibiotic solution at a known concentration is added to each well.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The antibiotic diffuses into the agar, and if it is effective against the microorganism, a clear zone of no growth will appear around the well. The diameter of this zone of inhibition is measured to determine the susceptibility of the organism to the antibiotic.
Visualizing Workflows and Mechanisms
Experimental Workflows
Caption: Workflow for the isolation and characterization of this compound.
Caption: General workflow for MIC determination by broth microdilution.
Mechanisms of Action
Caption: Simplified mechanisms of action for this compound and comparator antibiotics.
Conclusion
This compound represents a promising antimicrobial compound with a distinct mechanism of action targeting the cell membrane. Its potent activity against Gram-positive bacteria and certain yeasts warrants further investigation, particularly in the context of rising antimicrobial resistance. While a direct quantitative comparison with established fungal antibiotics is currently limited by the available data, this guide provides a foundational understanding of its antimicrobial profile and how it differs from other major classes of antibiotics. Further research is needed to fully elucidate its molecular mechanism of action and to conduct head-to-head comparative studies to better define its therapeutic potential.
References
Piptamine's Cytotoxic Potential on Human Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the cytotoxic effects of Piptamine on human cell lines. Due to the limited direct experimental data on this compound, this guide draws comparisons with related compounds and standard chemotherapeutic agents, highlighting the potential mechanisms and offering a framework for future research.
This compound, an antibiotic isolated from the fungus Fomitopsis betulina (previously Piptoporus betulinus), has demonstrated notable antimicrobial properties.[1][2][3] While its direct cytotoxic effects on human cell lines are not extensively documented in publicly available literature, extracts from F. betulina containing various bioactive compounds, including triterpenes and glucans, have shown selective cytotoxicity against cancer cells.[4][5] This suggests that this compound, as a constituent of this fungus, may also possess anticancer properties.
This guide compares the known cytotoxic activities of standard chemotherapeutic drugs, Doxorubicin and Cisplatin, against various human cancer cell lines. It also explores the cytotoxic mechanisms of Piperlongumine, a structurally distinct natural product sometimes mistaken for this compound, to provide insights into potential pathways this compound might affect.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Doxorubicin and Cisplatin on a range of human cancer cell lines, providing a benchmark for evaluating the potential potency of novel compounds like this compound. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as exposure time.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| A549 | Lung Carcinoma | > 20 | 6.59 (72h) |
| MCF-7 | Breast Adenocarcinoma | 2.5 (24h) | ~10-20 |
| HeLa | Cervical Adenocarcinoma | 2.9 (24h) | Varies widely (e.g., 5-20) |
| HepG2 | Hepatocellular Carcinoma | 12.2 (24h) | Varies widely |
| PC3 | Prostate Cancer | 2.64 µg/mL | N/A |
| HCT116 | Colon Cancer | 24.30 µg/mL | N/A |
| K-562 | Chronic Myelogenous Leukemia | N/A | N/A |
| DU-145 | Prostate Carcinoma | N/A | N/A |
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds (e.g., Doxorubicin, Cisplatin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Potential Signaling Pathways
While the precise signaling pathways affected by this compound remain to be elucidated, the known mechanisms of other cytotoxic compounds can offer valuable insights. For instance, Piperlongumine, a natural product with a similar name, has been shown to induce apoptosis and autophagy in cancer cells through the MAPK signaling pathway.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells and is a primary target for many anticancer therapies. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
The diagram below illustrates a generalized workflow for assessing the cytotoxicity of a compound and investigating its effect on apoptotic pathways.
Caption: A simplified workflow for evaluating the cytotoxicity of a test compound.
The following diagram depicts a simplified overview of the intrinsic and extrinsic apoptosis pathways.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new antibiotic produced by Piptoporus betulinus Lu 9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of Fomitopsis betulina against normal and cancer cells – a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Piptamine's Potential for Synergistic Antimicrobial Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hypothetical Synergy Profile of Piptamine
The primary antimicrobial activity of this compound is suggested to involve the disruption of microbial cell membrane integrity.[1] This mechanism can create opportunities for synergy with other antibiotics by facilitating their entry into the bacterial cell to reach their intracellular targets. The following table outlines potential synergistic combinations, the rationale for the synergy, and the expected outcomes based on this proposed mechanism.
Table 1: Proposed Synergistic Combinations with this compound
| Paired Antimicrobial Class | Rationale for Synergy | Expected Outcome | Target Pathogens (Hypothesized) |
| Aminoglycosides (e.g., Gentamicin, Tobramycin) | This compound-induced membrane permeabilization would enhance the uptake of aminoglycosides, which need to cross the cytoplasmic membrane to inhibit protein synthesis at the ribosome. | Potentiation of aminoglycoside activity, overcoming potential resistance mechanisms related to drug uptake. | Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) |
| Tetracyclines (e.g., Doxycycline, Minocycline) | Increased intracellular concentration of tetracyclines due to compromised membrane integrity, allowing for more effective inhibition of bacterial protein synthesis. | Lowering the Minimum Inhibitory Concentration (MIC) of tetracyclines and potentially combating efflux-mediated resistance. | Gram-positive bacteria, including some tetracycline-resistant strains. |
| β-lactams (e.g., Penicillins, Cephalosporins) | While β-lactams target cell wall synthesis, this compound's effect on the underlying membrane could create additional stress on the cell envelope, leading to a more potent combined bactericidal effect. | Enhanced killing kinetics and potential to restore susceptibility in some resistant strains. | Gram-positive bacteria. |
| Glycopeptides (e.g., Vancomycin) | This compound's disruption of the cell membrane may provide vancomycin with better access to its target in the cell wall, particularly in strains with thickened cell walls that can limit vancomycin penetration. | Increased efficacy against vancomycin-intermediate and potentially some vancomycin-resistant strains of Staphylococcus aureus. | Gram-positive bacteria, including MRSA. |
Quantitative Analysis of Antimicrobial Synergy
The synergistic effect of two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. This index is determined through a checkerboard assay.
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference (or Additive Effect) |
| > 4.0 | Antagonism |
Note: While no specific FIC indices for this compound combinations are currently published, studies on extracts from Piptoporus betulinus, the source of this compound, have shown synergistic interactions with other compounds, suggesting the potential for such effects with its bioactive constituents.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to assess the synergy between two antimicrobial agents.
1. Preparation of Reagents:
- Prepare stock solutions of this compound and the second antimicrobial agent in an appropriate solvent.
- Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
- Use appropriate broth microdilution medium (e.g., Mueller-Hinton Broth).
2. Assay Setup:
- In a 96-well microtiter plate, create a two-dimensional gradient of the two agents.
- Serially dilute this compound along the x-axis and the second agent along the y-axis.
- Each well will contain a unique combination of concentrations of the two agents.
- Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
- Include a growth control well (no antimicrobial agents) and a sterility control well (no inoculum).
3. Inoculation and Incubation:
- Inoculate all wells (except the sterility control) with the prepared microbial suspension.
- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Data Analysis:
- After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
- Calculate the FIC for each agent in the combination using the formula:
- FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
- FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
- Calculate the FIC index by summing the individual FICs:
- FIC Index = FIC of Agent A + FIC of Agent B
5. Interpretation:
- Interpret the FIC index according to the values in Table 2.
Visualizing the Path to Synergy
Proposed Mechanism of this compound Synergy
The following diagram illustrates the hypothesized mechanism by which this compound facilitates the action of an intracellularly-acting antibiotic, such as an aminoglycoside.
Caption: this compound disrupts the bacterial cell membrane, enhancing the entry of other antibiotics.
Experimental Workflow for Synergy Assessment
The logical flow of experiments to determine and characterize the synergistic activity of this compound is depicted below.
Caption: Workflow for determining and characterizing antimicrobial synergy.
Conclusion
While direct experimental evidence for this compound's synergistic interactions is pending, its likely role as a membrane-disrupting agent provides a strong rationale for its use in combination therapies. The experimental frameworks outlined in this guide offer a clear path for researchers to investigate and quantify the potential synergies of this compound with a range of existing antimicrobial agents. Such studies are crucial for developing novel therapeutic strategies to combat antibiotic resistance.
References
Piptamine: A Comparative Guide to a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Piptamine, a novel antimicrobial compound, with established therapeutic agents. The information is intended to support researchers and professionals in drug development in evaluating its potential as a therapeutic agent. The data presented is based on available preclinical findings.
Executive Summary
This compound, a natural product isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus), has demonstrated significant in vitro activity, particularly against Gram-positive bacteria and some yeasts.[1][2][3] Its proposed mechanism of action, the disruption of bacterial cell membrane integrity, offers a potential alternative to existing antibiotic classes. This guide compares this compound's antimicrobial efficacy and mechanism of action with three widely used antibiotics for Gram-positive infections: Vancomycin, Daptomycin, and Linezolid. While preclinical data is promising, further in vivo studies are necessary to establish the safety and efficacy profile of this compound.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against key Gram-positive pathogens. MIC values are presented in µg/mL. It is important to note that these values are compiled from various studies and direct head-to-head comparative studies are limited.
| Microorganism | This compound | Vancomycin | Daptomycin | Linezolid |
| Staphylococcus aureus | 0.78 - 6.25[1][4] | 1.0 (MIC50) | 0.5 (MIC90) | 2.0 (MIC90) |
| Enterococcus faecalis | 1.56 | ≤4.0 | 1.0 (MIC90) | 2.0 (MIC90) |
| Bacillus subtilis | 1.0 | 0.12 - 4.0 | Not widely reported | Not widely reported |
| Candida albicans | 6.25 | Not applicable | Not applicable | Not applicable |
| Rhodotorula rubra | 6.25 | Not applicable | Not applicable | Not applicable |
| Kluyveromyces marxianus | 6.25 | Not applicable | Not applicable | Not applicable |
Mechanism of Action
The mechanism of action of this compound appears to differ from the comparator agents, which could be advantageous in overcoming existing resistance mechanisms.
-
This compound: The primary proposed mechanism is the disruption of the bacterial cell membrane's integrity, leading to cell death. This is a distinct mechanism from the other antibiotics in this comparison.
-
Vancomycin: A glycopeptide antibiotic that inhibits the second stage of cell wall synthesis in susceptible bacteria. It can also alter cell membrane permeability and selectively inhibit RNA synthesis.
-
Daptomycin: A cyclic lipopeptide that binds to bacterial cell membranes, causing rapid depolarization through potassium efflux. This disrupts DNA, RNA, and protein synthesis, resulting in rapid, concentration-dependent bacterial death.
-
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis by preventing the formation of the initiation complex on the ribosome. This is a unique mechanism among protein synthesis inhibitors.
Caption: Mechanisms of Action of this compound and Comparator Antibiotics.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Antimicrobial agent stock solution
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antimicrobial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Broth Microdilution Workflow.
Agar Well Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Antimicrobial agent solution
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and streak the entire surface of the MHA plate to ensure a uniform lawn of growth.
-
Well Creation: Use a sterile cork borer to create wells of a defined diameter in the agar.
-
Application of Agent: Add a specific volume of the antimicrobial agent solution into each well.
-
Prediffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the agent into the agar.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each well in millimeters.
Caption: Agar Well Diffusion Workflow.
Toxicology and Safety Profile
Preliminary data on the safety profile of this compound is limited. One study reported hemolytic activity at concentrations of 10-50 µg/mL using heparinized blood from Beagle dogs. There is a clear need for comprehensive in vivo toxicology studies to determine the therapeutic window and potential side effects of this compound. In contrast, the comparator drugs have well-documented safety profiles from extensive clinical use.
Resistance Profile
There is currently no available data on the development of resistance to this compound in clinically relevant pathogens. Its unique mechanism of action, targeting the cell membrane, may present a higher barrier to resistance development compared to agents with more specific molecular targets. The comparator antibiotics have known resistance mechanisms:
-
Vancomycin: Resistance in enterococci is primarily mediated by the vanA and vanB gene clusters, which alter the drug's target in the cell wall.
-
Daptomycin: Resistance is associated with mutations in genes involved in cell membrane phospholipid metabolism.
-
Linezolid: Resistance is primarily due to mutations in the 23S rRNA, the drug's binding site on the ribosome.
Conclusion and Future Directions
This compound demonstrates promising in vitro antimicrobial activity against a range of Gram-positive bacteria, with a mechanism of action that is distinct from commonly used antibiotics. This suggests its potential as a lead compound for the development of a new class of antimicrobial agents. However, the current data is limited to preclinical in vitro studies.
To validate this compound as a potential therapeutic agent, further research is critical in the following areas:
-
In vivo efficacy studies: Animal models of infection are needed to assess the therapeutic potential of this compound in a physiological setting.
-
Comprehensive toxicology and safety pharmacology: Detailed studies are required to understand its safety profile, including potential off-target effects and the therapeutic index.
-
Pharmacokinetics and pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for determining appropriate dosing regimens.
-
Resistance development studies: Investigating the potential for and mechanisms of resistance development is crucial for predicting its long-term viability as an antibiotic.
The information presented in this guide provides a foundational comparison of this compound with established antibiotics. Continued research will be instrumental in determining its future role in combating bacterial infections.
References
Piptamine: A Comparative Analysis of Cross-Resistance Potential with Existing Antibiotics
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Piptamine, a novel antimicrobial agent, and its potential for cross-resistance with existing classes of antibiotics. Due to the limited number of direct experimental studies on cross-resistance involving this compound, this guide synthesizes available data on its antimicrobial activity and mechanism of action to explore potential cross-resistance profiles.
Executive Summary
This compound, a tertiary amine isolated from the fungus Piptoporus betulinus, has demonstrated notable in vitro activity, particularly against Gram-positive bacteria and some yeasts.[1][2] Its proposed mechanism of action involves the disruption of the bacterial cell membrane, a target distinct from many conventional antibiotics. This unique mechanism suggests a low probability of cross-resistance with antibiotics that target intracellular processes such as protein or nucleic acid synthesis. However, the potential for cross-resistance with other membrane-active agents or through general resistance mechanisms like efflux pumps cannot be ruled out and warrants further investigation. Currently, there is a lack of published studies that directly assess cross-resistance between this compound and other antibiotics.
Antimicrobial Spectrum of this compound
This compound has shown potent activity against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Test Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | 134/94 | 6.25 |
| Staphylococcus aureus | SG 511 | 0.78 |
| Enterococcus faecalis | 1528 | 1.56 |
| Bacillus subtilis | ATCC 6633 | >12.5 |
| Escherichia coli | SG 458 | 12.5 |
| Candida albicans | BMSY 212 | 6.25 |
| Kluyveromyces marxianus | IMET 25148 | 6.25 |
| Rhodotorula rubra | IMET 25030 | 50.0 |
| Sporobolomyces salmonicolor | SBUG 549 | 6.25 |
| Penicillium notatum | JP 36 | >50.0 |
Discussion on Potential Cross-Resistance
In the absence of direct experimental data, we can hypothesize potential cross-resistance scenarios based on this compound's mechanism of action and known antibiotic resistance mechanisms.
Low Potential for Cross-Resistance with:
-
β-lactams (e.g., Penicillins, Cephalosporins): These antibiotics inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs). As this compound targets the cell membrane, cross-resistance is unlikely.
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): These antibiotics inhibit protein synthesis by binding to the 30S ribosomal subunit. Their mechanism is distinct from this compound's.
-
Macrolides (e.g., Erythromycin, Azithromycin): These antibiotics inhibit protein synthesis by binding to the 50S ribosomal subunit, a different target than this compound.
-
Quinolones (e.g., Ciprofloxacin, Levofloxacin): These antibiotics inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. This intracellular mechanism is unrelated to this compound's membrane activity.
Potential for Cross-Resistance with:
-
Polymyxins (e.g., Colistin, Polymyxin B): These antibiotics also target and disrupt the bacterial cell membrane. Alterations in the lipopolysaccharide (LPS) of Gram-negative bacteria or the cell membrane composition of Gram-positive bacteria that confer resistance to polymyxins could potentially lead to cross-resistance with this compound.
-
Daptomycin: This lipopeptide antibiotic disrupts the bacterial cell membrane in a calcium-dependent manner. Changes in membrane charge or fluidity that confer resistance to daptomycin might also affect this compound's activity.
-
Antibiotics susceptible to efflux pumps: If this compound is a substrate for broad-spectrum efflux pumps (e.g., the RND family in Gram-negative bacteria or the ABC family in Gram-positive bacteria), overexpression of these pumps could lead to cross-resistance with other antibiotics that are also expelled by the same pumps.
The logical relationship for investigating potential cross-resistance is illustrated in the diagram below.
Caption: Potential Cross-Resistance Pathways for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's antimicrobial activity and potential cross-resistance.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M07-A8 document.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells A2 to A12 and all wells in rows B to H of a 96-well microtiter plate. Add 100 µL of the this compound stock solution to well A1.
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 50 µL from well A1 to A2, mixing, and continuing this process down to well A10. Discard 50 µL from well A10. Wells A11 and A12 will serve as positive (growth) and negative (sterility) controls, respectively.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the prepared inoculum to all wells except the negative control (well A12).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the test organism.
The workflow for the Broth Microdilution Assay is depicted below.
Caption: Broth Microdilution Assay Workflow.
Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between this compound and another antibiotic.
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration four times the highest desired test concentration.
-
Plate Setup: In a 96-well plate, create a gradient of this compound concentrations along the x-axis and a gradient of the second antibiotic along the y-axis.
-
Inoculation: Inoculate the wells with a bacterial suspension as described in the broth microdilution protocol.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
The experimental setup for a checkerboard assay is visualized below.
Caption: Checkerboard Assay Plate Setup.
Conclusion and Future Directions
This compound represents a promising antimicrobial compound with a mechanism of action that suggests it may be effective against strains resistant to other antibiotic classes. However, the lack of direct cross-resistance studies is a significant knowledge gap. Future research should prioritize the evaluation of this compound's activity against a panel of well-characterized multidrug-resistant clinical isolates. Furthermore, studies investigating the molecular basis of this compound resistance, when it arises, will be crucial for understanding its long-term therapeutic potential and for predicting and mitigating the development of cross-resistance. Combination studies are also warranted to explore potential synergistic interactions that could enhance efficacy and combat resistance.
References
Preclinical Development of Tryptamine-Based Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuropsychiatric drug development is undergoing a significant transformation, with a renewed focus on compounds that offer novel mechanisms of action and rapid therapeutic effects. Among these, tryptamine-based molecules, including psilocybin, N,N-dimethyltryptamine (DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), are at the forefront of preclinical research. This guide provides a comparative overview of the preclinical development of these promising candidates, with a focus on their pharmacological profiles, efficacy in established animal models, and underlying molecular mechanisms, benchmarked against the rapid-acting antidepressant ketamine.
Comparative Pharmacological Profiles
The initial interaction of a drug candidate with its molecular targets is a critical determinant of its therapeutic potential and side-effect profile. Tryptamine-based compounds primarily exert their effects through the serotonergic system, with a notable affinity for the 5-HT2A receptor. The binding affinities (Ki), a measure of how tightly a ligand binds to a receptor, for several key tryptamine derivatives and the comparator, ketamine, are summarized below. Lower Ki values indicate a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, µM) | NMDA Receptor |
| Psilocin (active metabolite of Psilocybin) | 100 - 152 | 6 - 173 | 14 - 311 | - | No significant affinity |
| DMT | 6.5 - 2100 | 39 - 1200 | 190 - 2100 | 4 | No significant affinity |
| 5-MeO-DMT | < 10 | >1000 | - | 2.184 | No significant affinity |
| Ketamine | No significant affinity | No significant affinity | No significant affinity | - | Antagonist |
Note: Ki values can vary between studies due to different experimental conditions. The data presented represents a range from multiple sources.[1][2][3][4][5]
Preclinical Efficacy in Animal Models of Depression
The antidepressant potential of tryptamine derivatives is often evaluated in rodent models of depression, such as the Forced Swim Test (FST), where a reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Animal Model | Key Findings | Comparator |
| Psilocin | Mouse FST | Significantly decreased immobility time. | Vehicle |
| DMT | Rat FST | Significantly decreased immobility and increased swimming time, with effects indistinguishable from ketamine. | Vehicle, Ketamine |
| 5-MeO-DMT | Mouse FST | Rapid and potent antidepressant effects observed in preclinical models. | Vehicle |
| Ketamine | Rodent FST | Robustly decreases immobility time. | Vehicle |
Neuroprotective Effects
Beyond their antidepressant-like activity, some tryptamine derivatives have demonstrated neuroprotective properties in preclinical models of neurological damage.
| Compound | Model | Key Findings |
| Psilocybin | Rat model of stroke | Reduced brain infarction, improved locomotor behavior, and upregulated Brain-Derived Neurotrophic Factor (BDNF) expression. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of tryptamine-based compounds and ketamine are mediated by distinct yet sometimes convergent signaling pathways.
Serotonin 5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor by psychedelic tryptamines initiates a cascade of intracellular events, primarily through the Gq protein-coupled pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, leading to downstream effects on neuronal excitability and plasticity.
Glutamate NMDA Receptor and mTOR Signaling
Ketamine, a non-competitive NMDA receptor antagonist, is thought to exert its rapid antidepressant effects by modulating glutamate neurotransmission. By blocking NMDA receptors, particularly on inhibitory GABAergic interneurons, ketamine leads to a surge in glutamate release. This glutamate then preferentially activates AMPA receptors, triggering downstream signaling cascades, including the mTOR pathway, which promotes synaptogenesis and neuronal plasticity. Psychedelic-induced neuroplasticity is also thought to involve the mTOR pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of preclinical findings. Below are summaries of key methodologies used in the preclinical evaluation of tryptamine-based drug candidates.
Radioligand Binding Assay
This in vitro technique is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the interaction between a test compound and a target receptor.
-
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and is radioactive) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Forced Swim Test (FST)
An in vivo behavioral test in rodents used to screen for antidepressant-like activity.
-
Objective: To assess the effect of a compound on depressive-like behavior.
-
Procedure:
-
Apparatus: A cylindrical container filled with water from which the animal cannot escape.
-
Acclimation (optional): A pre-test session is sometimes conducted to habituate the animal to the apparatus.
-
Test Session: The animal is placed in the water-filled cylinder for a set period (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility (the animal making only minimal movements to keep its head above water) is recorded.
-
Data Analysis: A decrease in immobility time in the drug-treated group compared to the vehicle-treated group is interpreted as an antidepressant-like effect.
-
In Vivo Microdialysis
An in vivo technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To determine the effect of a drug on neurotransmitter release and metabolism.
-
Procedure:
-
Probe Implantation: A microdialysis probe with a semipermeable membrane is surgically implanted into the target brain region.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Sampling: Molecules from the extracellular fluid diffuse across the probe's membrane into the perfusion fluid (dialysate).
-
Analysis: The collected dialysate samples are analyzed using sensitive analytical techniques (e.g., HPLC) to quantify the concentration of neurotransmitters like serotonin and dopamine.
-
Conclusion
The preclinical data for tryptamine-based compounds like psilocybin, DMT, and 5-MeO-DMT are highly promising, suggesting they hold significant potential as novel, rapid-acting therapeutics for a range of neuropsychiatric and neurological disorders. Their distinct pharmacological profiles and mechanisms of action, primarily centered on the 5-HT2A receptor and downstream signaling pathways that promote neuroplasticity, offer a clear differentiation from traditional antidepressants and a compelling rationale for their continued development. Further preclinical research will be crucial to fully elucidate their therapeutic potential, optimize dosing strategies, and ensure a smooth transition into clinical evaluation.
References
- 1. atlasspores.academy [atlasspores.academy]
- 2. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Piptamine: A Guide for Laboratory Professionals
The proper disposal of piptamine, a research chemical with antibiotic properties, is a critical component of laboratory safety and environmental stewardship. Due to the absence of specific disposal guidelines for this compound, it must be managed as a hazardous chemical waste. This guide provides a procedural framework for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste, thereby minimizing risks and adhering to regulatory best practices.
Pre-Disposal Handling and Storage: The First Line of Defense
Before final disposal, meticulous handling and storage of this compound waste are paramount to prevent accidental exposure and environmental contamination. The following steps should be strictly adhered to:
-
Segregation: this compound waste must be kept separate from other laboratory waste streams. It is particularly important to avoid contact with incompatible materials such as strong oxidizing agents and strong acids[1].
-
Containerization: Utilize a designated, leak-proof waste container made of a material chemically compatible with this compound.
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound." The date when the waste was first added to the container should also be included[1].
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area. The storage location should be secure, accessible only to authorized personnel, and away from heat sources and direct sunlight[2].
Step-by-Step Disposal Protocol
The disposal of this compound must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the sink, in regular trash, or by evaporation[2][3].
-
Consult Safety Data Sheets (SDS): While a specific SDS for this compound may not be readily available, reviewing the SDS for structurally similar compounds can provide insights into potential hazards and handling precautions.
-
Contact EHS: Your institution's EHS office is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions and schedule a pickup for the waste.
-
Packaging for Transport: Ensure the waste container is securely sealed to prevent any leaks or spills during transportation. Double-check that the label is complete and legible.
-
Maintain Documentation: Keep a detailed record of the disposed waste, including the chemical name, quantity, and the date of disposal. This documentation is crucial for regulatory compliance.
-
Handover: Transfer the waste directly to the authorized EHS personnel or the licensed hazardous waste disposal company upon their arrival.
Summary of Disposal Options
While direct chemical deactivation of this compound in a laboratory setting is not recommended without detailed knowledge of its reactivity, it is useful to understand the various disposal avenues for chemical waste. The suitability of each method for a research chemical like this compound is typically determined by specialized waste disposal services.
| Disposal Method | Suitability for this compound | Key Considerations |
| Incineration | Highly Suitable | Preferred method for many organic chemical wastes. Ensures complete destruction of the compound. Must be performed in a licensed facility. |
| Chemical Deactivation | Potentially Suitable | Requires expert knowledge of this compound's chemical reactivity to select an appropriate deactivating agent and procedure. Typically performed by specialized waste disposal services. |
| Landfill | Not Suitable | Inappropriate for untreated hazardous chemical waste due to the risk of environmental contamination. |
| Sewer/Drain Disposal | Strictly Prohibited | Poses a significant risk to aquatic ecosystems and public health. Banned by regulations for pharmaceutical and hazardous waste. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety Protocols for Handling Novel or Unidentified Compounds Like "Piptamine"
Disclaimer: Comprehensive searches for a compound named "Piptamine" did not yield a specific Safety Data Sheet (SDS) or established handling protocols. The information presented here is based on best practices for handling novel, uncharacterized, or potentially hazardous chemicals. Researchers, scientists, and drug development professionals must exercise extreme caution and should not proceed with handling any substance without a thorough risk assessment and, ideally, a substance-specific SDS. The following guidelines provide a general framework for safety in the absence of specific information.
Immediate Safety and Logistical Information
When handling a compound with unknown toxicological properties, a conservative approach to personal protective equipment (PPE) is crucial. The following table outlines the recommended PPE for ensuring worker safety.
Table 1: Personal Protective Equipment (PPE) for Handling Chemicals with Unknown Hazards
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield are mandatory.[1] | Protects against splashes, aerosols, and airborne particles, preventing contact with sensitive mucous membranes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton) should be worn.[1] Consider double-gloving for enhanced protection. | Provides a barrier against dermal absorption, which is a common route of exposure for many chemicals. |
| Protective Clothing | A buttoned lab coat, long pants, and closed-toe shoes are the minimum requirements.[1] A chemical-resistant apron or coveralls are recommended. | Prevents incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling of powders or volatile solutions should be conducted in a certified chemical fume hood or glove box.[1] A fitted respirator may be necessary based on risk assessment. | Minimizes the risk of inhalation, which can lead to systemic toxicity. The specific type of respirator depends on the anticipated exposure. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize risk and prevent environmental contamination.
Table 2: Operational Plan for Safe Handling
| Stage | Procedure |
| I. Preparation | Review all available information: Before handling, attempt to find any data on the compound or similar structures. Designate a work area: All work must be done in a designated area like a chemical fume hood with easy access to an eyewash station and safety shower.[1] Assemble all necessary equipment and PPE. |
| II. Handling | Use the smallest quantity possible: Minimize the amount of the substance being handled. Avoid generating dust or aerosols: Handle solids carefully and avoid vigorous mixing or sonication of solutions. Maintain containment: Keep all containers sealed when not in use. |
| III. Post-Handling | Decontaminate: Wipe down all work surfaces and equipment with an appropriate solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste. Doff PPE correctly: Remove PPE in the proper order to avoid cross-contamination. Personal Hygiene: Thoroughly wash hands and forearms after removing gloves. |
Table 3: Disposal Plan for Unidentified Chemical Waste
| Waste Type | Disposal Procedure |
| Unused Product | Treat as hazardous waste. Do not attempt to neutralize or dispose of down the drain. |
| Contaminated PPE | All disposable PPE (gloves, aprons, etc.) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Cleaning Materials | Wipes, absorbents, and other materials used for cleaning and decontamination should be disposed of as hazardous waste. |
| Empty Containers | Triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Visualizing Safety Workflows
The following diagrams illustrate the logical steps for handling a chemical with unknown properties and the correct procedure for removing PPE to prevent contamination.
Caption: Workflow for Handling a Chemical with Unknown Hazards.
Caption: Standard PPE Doffing (Removal) Sequence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
